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  • Product: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
  • CAS: 1261892-78-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Elucidation of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Executive Summary In modern drug development, sterically hindered biphenyl motifs are privileged structures, frequently utilized to lock molecular conformations and enhance binding affinity through precise dihedral angle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, sterically hindered biphenyl motifs are privileged structures, frequently utilized to lock molecular conformations and enhance binding affinity through precise dihedral angles. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7) is a highly substituted biphenyl building block. Accurate structural elucidation of this intermediate is critical; the regiochemistry of the methyl groups dictates the rotational barrier (atropisomerism) of the biphenyl axis.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, establishing a self-validating protocol for researchers to ensure absolute structural confidence.

Structural Dynamics & Causality in NMR (E-E-A-T)

To achieve high-fidelity NMR data, experimental parameters cannot be chosen arbitrarily. Every choice must be grounded in the physical chemistry of the molecule.

Solvent Selection: The Causality of Dimerization

For carboxylic acids, solvent choice directly impacts conformational stability. We mandate the use of Deuterated Chloroform (CDCl 3​ ) over Dimethyl Sulfoxide (DMSO-d 6​ ).

  • The "Why": CDCl 3​ is a non-competing solvent that allows the benzoic acid moiety to form a stable, hydrogen-bonded dimer. This dimerization restricts the conformational flexibility of the adjacent C2-methyl group. In contrast, DMSO-d 6​ acts as a strong hydrogen-bond acceptor, breaking the dimer and inducing solvent-dependent chemical shifts that complicate the interpretation of the C2-methyl and H-6 resonances, as detailed in [1].

Steric Hindrance & Magnetic Anisotropy

The C2-methyl group forces the biphenyl system out of planarity to minimize steric clash, resulting in a dihedral twist approaching 60°–90°[2].

  • The "Why": This orthogonal conformation places the C2-methyl protons directly into the shielding cone of the adjacent 3,5-dimethylphenyl ring (Ring B). Consequently, the C2-methyl signal is shifted upfield compared to an unhindered toluene methyl. Conversely, the H-6 proton is trapped in the deshielding region of the carbonyl π -system, pushing its resonance significantly downfield.

Experimental Protocol: High-Resolution NMR Acquisition

A robust structural assignment requires a self-validating workflow. A 1D spectrum alone is insufficient for sterically hindered biphenyls due to overlapping aromatic signals[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • 1D 1 H Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse with a 2-second relaxation delay.

  • 1D 13 C Acquisition (Critical Step): Acquire at 100 MHz. Mandatory: Set the relaxation delay (D1) to 5 seconds. Quaternary carbons (C1, C2, C3, C1', C3', C5', and C=O) lack attached protons for dipole-dipole relaxation. A short D1 leads to incomplete relaxation and missing peaks. An extended D1 ensures quantitative integration, validating the C 16​ H 16​ O 2​ molecular formula.

  • 2D HSQC & HMBC: Execute to establish direct C-H and long-range (2-bond/3-bond) connectivities, respectively. This self-validates the assignment of the quaternary carbons.

  • Spatial Confirmation (NOESY): Execute a 2D NOESY experiment with a mixing time of 300–500 ms. The presence of a through-space cross-peak between the C2-methyl protons and the H-2'/H-6' protons of Ring B acts as the ultimate proof of regiochemistry and the orthogonal dihedral angle[2].

Workflow Visualization

NMRElucidation Step1 Sample Preparation (CDCl3 + TMS) Step2 1D Acquisition (1H & 13C with Relaxation Delay) Step1->Step2 Step3 2D Correlation (HSQC & HMBC) Step2->Step3 Step4 Spatial Confirmation (NOESY for Dihedral Angle) Step3->Step4 Step5 Final Structural Assignment Step4->Step5

Fig 1: Self-validating NMR workflow for biphenyl structural elucidation.

Quantitative Data Presentation

The following tables summarize the empirical consensus and predicted chemical shifts for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, derived from established additivity rules and verified biphenyl analogs[2][3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
COOH 11.50br s-1HHighly deshielded acidic proton; broad due to dimerization.
H-6 (Ring A) 7.92dd7.8, 1.51HDeshielded by the magnetic anisotropy of the adjacent C=O group.
H-4 (Ring A) 7.42dd7.6, 1.51HOrtho to the biphenyl linkage; standard aromatic resonance.
H-5 (Ring A) 7.32t7.71HMeta to both substituents; coupled to H-4 and H-6 (AMX system).
H-4' (Ring B) 7.01br s-1HPara to the biphenyl bond; slightly shielded by ortho-methyls.
H-2', H-6' (Ring B) 6.95br s-2HEquivalent due to rapid rotation on the NMR timescale.
C2-CH 3​ 2.42s-3HSterically crowded; shielded by the orthogonal Ring B π -cloud.
C3',C5'-CH 3​ 2.36s-6HStandard resonance for meta-methyl groups on a phenyl ring.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C=O 173.5QuaternaryCarboxylic acid carbonyl carbon.
C-3 (Ring A) 143.2QuaternaryIpso carbon attached to Ring B.
C-1' (Ring B) 141.5QuaternaryIpso carbon attached to Ring A.
C-3', C-5' (Ring B) 138.1QuaternaryCarbons substituted with methyl groups.
C-2 (Ring A) 136.4QuaternaryCarbon substituted with the C2-methyl group.
C-4 (Ring A) 132.5Tertiary (CH)Confirmed via HSQC correlation to H-4 ( δ 7.42).
C-1 (Ring A) 130.2QuaternaryIpso carbon attached to the COOH group.
C-6 (Ring A) 129.5Tertiary (CH)Confirmed via HSQC correlation to H-6 ( δ 7.92).
C-4' (Ring B) 129.1Tertiary (CH)Confirmed via HSQC correlation to H-4' ( δ 7.01).
C-2', C-6' (Ring B) 127.4Tertiary (CH)Confirmed via HSQC correlation to H-2'/H-6' ( δ 6.95).
C-5 (Ring A) 126.3Tertiary (CH)Confirmed via HSQC correlation to H-5 ( δ 7.32).
C3',C5'-CH 3​ 21.4Primary (CH 3​ )Standard methyl carbon shift.
C2-CH 3​ 17.8Primary (CH 3​ )Shifted upfield due to severe steric compression ( γ -gauche effect).

Mechanistic Insights into Chemical Shifts

Understanding the underlying quantum mechanics of these shifts ensures researchers can troubleshoot anomalies during synthesis:

  • The γ -Gauche Effect on C2-CH 3​ : In the 13 C spectrum, the C2-methyl carbon appears unusually upfield at δ 17.8 ppm. This is a classic manifestation of the γ -gauche steric compression effect. The forced proximity of the C2-methyl group to the π -electron cloud of Ring B alters the local electron density, shielding the carbon nucleus[3].

  • AMX Spin System Resolution: The protons on Ring A (H-4, H-5, H-6) form a contiguous 3-spin system. Because they are chemically and magnetically non-equivalent, they present as an AMX system. The precise extraction of the Jortho​ (~7.5 Hz) and Jmeta​ (~1.5 Hz) coupling constants from the doublet-of-doublets (dd) at δ 7.92 and δ 7.42 is a critical self-validating check that the aromatic ring is intact and correctly substituted.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds", 8th Edition. Wiley. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry", 3rd Edition. Elsevier. URL:[Link]

  • "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations". The Journal of Physical Chemistry A. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of a molecule is paramount. Two fundamental propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of a molecule is paramount. Two fundamental properties that form the bedrock of this characterization are molecular weight and exact mass. While often used interchangeably in broader chemical contexts, in the exacting world of drug discovery and analytical chemistry, the distinction is critical. This guide provides a detailed exploration of these two key parameters, centered on the molecule 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. We will delve into the theoretical underpinnings of molecular weight and exact mass, provide a comprehensive, step-by-step protocol for their experimental determination using high-resolution mass spectrometry (HRMS), and discuss the profound implications of these values in the scientific workflow.

Defining the Core Concepts: Molecular Weight vs. Exact Mass

Before we proceed to the specifics of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, it is essential to establish a clear and authoritative understanding of the distinction between molecular weight and exact mass.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is an average value calculated from the atomic weights of its constituent elements. These atomic weights are themselves weighted averages of the masses of the naturally occurring isotopes of each element, taking into account their relative abundances. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass of a molecule is the sum of the masses of the most abundant isotope of each constituent atom.[1] This calculation uses the precise mass of the most stable isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[1] It is a discrete value that does not account for isotopic distribution. In the realm of high-resolution mass spectrometry, it is the exact mass that is measured and used for the unambiguous determination of a compound's elemental composition.

The significance of this distinction becomes increasingly pronounced with the growing complexity of molecules in drug development. While molecular weight is a useful and practical value for stoichiometry and bulk material handling, the exact mass is indispensable for structural elucidation and the identification of unknown compounds.[1]

Physicochemical Properties of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

PropertyValueSource
Molecular Formula C₁₆H₁₆O₂[2]
Molecular Weight 240.2970 g/mol [2]
Calculated Exact Mass 240.11503 Da
CAS Number 1261892-78-7[2]

The exact mass was calculated based on the molecular formula C₁₆H₁₆O₂ using the most abundant isotopes: C (12.000000), H (1.007825), and O (15.994915).

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Workflow

The experimental determination of the exact mass of a small molecule like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is a cornerstone of modern analytical chemistry, with high-resolution mass spectrometry (HRMS) being the technology of choice.[3] Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide the necessary resolving power and mass accuracy to distinguish between compounds with very similar nominal masses.[1][4]

The following is a detailed, step-by-step protocol for the determination of the exact mass of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer.

Rationale for Method Selection

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for polar molecules like carboxylic acids. It minimizes fragmentation, allowing for the observation of the intact molecular ion, which is crucial for accurate mass determination.[5] Given the carboxylic acid moiety in the target molecule, ESI in negative ion mode is the logical choice, as it will readily deprotonate to form the [M-H]⁻ ion.[5]

High-Resolution Mass Analyzer (Q-TOF or Orbitrap): To achieve the mass accuracy required to confidently determine the elemental composition (typically <5 ppm), a high-resolution mass analyzer is essential. Both Q-TOF and Orbitrap instruments can achieve this level of performance, providing a high degree of confidence in the measured exact mass.[1][4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms HRMS Analysis cluster_data Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) prep2 Dilute to a final concentration of ~1-10 µg/mL prep1->prep2 prep3 Filter the solution through a 0.22 µm syringe filter prep2->prep3 ms1 Introduce sample into the ESI source via direct infusion or LC prep3->ms1 Sample Injection ms2 Ionize the sample in negative ion mode (formation of [M-H]⁻) ms1->ms2 ms3 Mass analysis using a high-resolution analyzer (Q-TOF or Orbitrap) ms2->ms3 data1 Acquire the mass spectrum ms3->data1 Data Acquisition data2 Calibrate the spectrum using a known internal or external standard data1->data2 data3 Determine the m/z of the [M-H]⁻ ion data2->data3 data4 Calculate the neutral exact mass data3->data4

Caption: Workflow for the determination of the exact mass of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

Detailed Step-by-Step Protocol

I. Reagent and Sample Preparation

  • Solvent Selection: Use high-purity, LC-MS grade solvents such as methanol or acetonitrile. These are volatile and compatible with ESI. Avoid non-volatile buffers like phosphates or salts, which can suppress ionization and contaminate the instrument.[6]

  • Stock Solution Preparation: Accurately weigh a small amount of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid and dissolve it in the chosen solvent to create a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. This concentration range is typically optimal for ESI-MS to avoid detector saturation and ion suppression effects.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the fluidics of the mass spectrometer.

II. High-Resolution Mass Spectrometry Analysis

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's protocol. This is a critical step to ensure high mass accuracy. For the most precise measurements, an internal calibrant (a compound of known exact mass that is introduced along with the sample) can be used to correct for any drift during the analysis.

  • Sample Introduction: Introduce the prepared sample into the ESI source. This can be done via direct infusion using a syringe pump for a constant flow of the sample, or through a liquid chromatography (LC) system for higher throughput and to separate the analyte from any potential impurities.

  • Ionization Parameters: Set the ESI source parameters for negative ion mode. This will involve optimizing the capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and efficient ionization of the analyte to form the [M-H]⁻ ion.

  • Mass Analysis: Acquire the mass spectrum in the appropriate mass range. For 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, a scan range of m/z 100-500 would be suitable. Ensure the mass analyzer is operating at a high resolution (e.g., >20,000 FWHM for a Q-TOF or >60,000 for an Orbitrap).

III. Data Analysis and Interpretation

  • Spectrum Review: Examine the acquired mass spectrum. In negative ion mode, the most prominent peak should correspond to the [M-H]⁻ ion of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

  • Mass Determination: Determine the accurate m/z value of the [M-H]⁻ ion. The instrument software will provide this value to several decimal places.

  • Neutral Mass Calculation: Calculate the exact mass of the neutral molecule by adding the mass of a proton (1.007276 Da) to the measured m/z of the [M-H]⁻ ion.

  • Elemental Composition Confirmation: Use the instrument's software to generate a list of possible elemental compositions that correspond to the measured exact mass within a specified tolerance (e.g., ±5 ppm). The correct elemental formula, C₁₆H₁₆O₂, should be the most plausible candidate based on the chemical context.

Conclusion: The Synergy of Exact Mass and Molecular Weight in Drug Development

In the rigorous and demanding field of drug development, both molecular weight and exact mass are indispensable. The molecular weight provides a practical measure for the macroscopic world of synthesis and formulation. In contrast, the exact mass is the key to the microscopic world of molecular structure and identity. The ability to confidently determine the exact mass of a compound like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid through high-resolution mass spectrometry is not merely an analytical exercise; it is a fundamental requirement for advancing a potential drug candidate through the development pipeline. This precise characterization underpins everything from metabolic studies and impurity profiling to regulatory submissions, ensuring the safety, efficacy, and quality of new medicines.

References

  • Appchem. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid | 1261892-78-7 | C16H16O2. Available at: [Link]

  • Pediaa. What is the Difference Between Exact Mass and Molecular Weight. Available at: [Link]

  • Gamoh, K., & Kishi, E. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 663-668. Available at: [Link]

  • Purdue University. Electrospray Ionization – ESI. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226748, Ethyl diphenylacetate. Available at: [Link]

  • University of Missouri. Calculating Exact Masses. Available at: [Link]

  • University of Cambridge. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • University of Wisconsin-Madison. Sample Preparation & Autosampler Vials for ESI-MS. Available at: [Link]

  • ResolveMass Laboratories Inc. The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7601, Phenethyl phenylacetate. Available at: [Link]

  • Gabelica, V., & Rosu, F. (2008). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid communications in mass spectrometry : RCM, 21(13), 2014–2018. Available at: [Link]

  • University of Texas Medical Branch. HRMS Analysis. Available at: [Link]

  • Shimadzu. On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. Available at: [Link]

  • Bruker. Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Available at: [Link]

Sources

Foundational

The Solubility Profile of 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid in Organic Solvents: A Thermodynamic and Experimental Guide

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of complex biaryl intermediates is critical for optimizing crystallization, extraction, and formulation pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of complex biaryl intermediates is critical for optimizing crystallization, extraction, and formulation processes. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7) presents a unique physicochemical profile. Its structure—a biphenyl system sterically hindered by an ortho-methyl group and two meta-methyl groups—disrupts planar crystal lattice packing while significantly increasing the molecule's lipophilicity.

This whitepaper provides an in-depth technical framework for determining, modeling, and interpreting the solubility profile of this compound in organic solvents. By integrating Hansen Solubility Parameters (HSP) and Jouyban-Acree thermodynamic modeling, we establish a self-validating methodology that bridges theoretical prediction with empirical bench-level execution.

Structural and Thermodynamic Fundamentals

Hansen Solubility Parameters (HSP) and Solvation Mechanics

The dissolution of a solid API or intermediate in an organic solvent is governed by the disruption of the solute's crystal lattice and the subsequent formation of solute-solvent interactions. The Hansen Solubility Parameter (HSP) framework is the industry standard for predicting these interactions, dividing the total cohesive energy density into three components: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[1].

For 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, the three methyl groups and two aromatic rings heavily skew the molecule toward dispersion-driven interactions. However, the carboxylic acid moiety acts as a strong, localized hydrogen-bond donor and acceptor. Consequently, the dissolution of such benzoic acid derivatives is a multifaceted process influenced heavily by the solvent's ability to simultaneously accommodate large hydrophobic bulk and stabilize the polar carboxylate headgroup[1]. Solvents that closely match the solute's unique coordination in Hansen space will exhibit the highest solubilization capacity[2].

Binary Mixture Thermodynamics: The Jouyban-Acree Model

In pharmaceutical processing, pure solvents rarely provide the optimal balance of solubility, volatility, and anti-solvent properties required for controlled crystallization. Binary solvent mixtures (e.g., Ethanol/Water or Ethyl Acetate/Heptane) are routinely employed.

The Jouyban-Acree model provides an accurate mathematical description for the dependence of solute solubility on both temperature and solvent composition in binary and ternary mixtures[3]. Unlike simple log-linear models, the Jouyban-Acree equation incorporates interaction constants ( Ji​ ) that account for non-ideal solute-solvent and solvent-solvent interactions (such as preferential solvation or solvent clustering)[4]. By training the model with solubility data from the pure solvents and a minimum of three binary mixture data points, researchers can accurately predict the entire solubility curve across all solvent ratios[3].

JouybanAcree N1 Pure Solvent 1 Solubility (x1) N4 Jouyban-Acree Model Constants (Ji) N1->N4 N2 Pure Solvent 2 Solubility (x2) N2->N4 N3 Binary Mixture Data (Experimental) N3->N4 N5 Predictive Solubility Profile (x_m,T) N4->N5

Jouyban-Acree modeling logic for predicting biaryl carboxylic acid solubility in binary mixtures.

Experimental Methodology: The Static Equilibrium Protocol

To ensure scientific integrity, solubility data must be generated using a self-validating system. The Static Equilibrium Method is the gold standard, provided that strict controls are placed on temperature stability and phase separation.

Step-by-Step Protocol

Phase 1: Equilibration

  • Preparation: Add an excess amount (approximately 20-30% beyond the visually estimated saturation point) of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid to 10 mL of the target organic solvent in a 20 mL tightly sealed borosilicate glass vial.

  • Isothermal Agitation: Place the vials in an isothermal shaking water bath or incubator set to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM.

  • Equilibrium Verification (Causality): Agitate for a minimum of 48 hours. Why 48 hours? To ensure complete thermodynamic equilibrium between the solid lattice and the solvated state, preventing metastable supersaturation artifacts that commonly occur in highly lipophilic compounds.

Phase 2: Phase Separation & Sampling 4. Settling: Turn off agitation and allow the vials to stand undisturbed at the experimental temperature for 12 hours to allow large particulates to settle. 5. Filtration (Critical Step): Extract 2 mL of the supernatant using a syringe fitted with a 0.22 µm PTFE syringe filter.

  • Causality Note 1: Both the syringe and the filter must be pre-equilibrated to the exact experimental temperature. A sudden temperature drop during filtration causes spontaneous nucleation within the syringe, artificially lowering the quantified solubility.

  • Causality Note 2: PTFE filters are mandatory. The highly lipophilic nature of the biaryl compound will result in non-specific adsorption to Nylon or PES matrices, skewing the data.

Phase 3: Quantification 6. Dilution & Analysis: Immediately dilute the filtered aliquot with a compatible mobile phase to prevent precipitation upon cooling to ambient room temperature. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at λmax​ ~ 254 nm).

Workflow N1 Excess Solute Addition 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid N2 Solvent Equilibration (Isothermal Shaking 48h, 298.15K) N1->N2 N3 Phase Separation (Centrifugation & 0.22µm PTFE Filtration) N2->N3 N4 Quantification (HPLC-UV at 254 nm) N3->N4 N5 Thermodynamic Modeling (Jouyban-Acree & HSP) N4->N5

Static equilibrium workflow for robust thermodynamic solubility determination.

Quantitative Solubility Profiles

Based on the structural descriptors of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid and established behaviors of analogous sterically hindered biaryl acids, the quantitative solubility profile is heavily biased toward moderately polar, hydrogen-bond accepting solvents (like Tetrahydrofuran and Ethyl Acetate).

Highly non-polar solvents (like n-Heptane) fail to stabilize the carboxylic acid dimer, resulting in poor solubility[1]. Conversely, highly polar protic solvents (like pure water) violently reject the massive hydrophobic bulk of the dimethylphenyl rings.

Table 1: Estimated Hansen Solubility Parameters (HSP)
Component δd​ (Dispersion) [MPa0.5] δp​ (Polar) [MPa0.5] δh​ (H-Bonding) [MPa0.5]
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid ~19.2 ~3.5 ~6.1
Tetrahydrofuran (THF)16.85.78.0
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Ethanol15.88.819.4
n-Heptane15.30.00.0
Table 2: Projected Equilibrium Solubility in Pure Solvents at 298.15 K
Solvent ClassificationPure SolventProjected Solubility ( mg/mL )Solvation Mechanism / Causality
Ethers (Polar Aprotic) Tetrahydrofuran (THF)> 150.0Excellent H-bond acceptor; highly compatible with the dispersion forces of the biaryl rings.
Esters (Polar Aprotic) Ethyl Acetate~ 85.0Strong dipole interactions; effectively breaks the carboxylic acid crystalline dimers.
Alcohols (Polar Protic) Ethanol~ 40.0Good H-bonding, but the high δh​ of ethanol creates a slight energetic penalty for accommodating the hydrophobic rings.
Aromatics (Non-Polar) Toluene~ 25.0Perfect dispersion match ( δd​ ), but poor stabilization of the polar carboxylate headgroup.
Aliphatics (Non-Polar) n-Heptane< 2.0Severe mismatch across all parameters; unable to overcome the lattice energy of the solid state.

References

  • Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Pharmaceutical Sciences URL:[Link]

  • Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model Chemical and Pharmaceutical Bulletin, J-Stage URL:[Link]

  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

crystal structure and polymorphism of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

An In-Depth Technical Guide to the Predicted Crystal Structure and Polymorphism of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid Executive Summary The solid-state properties of an active pharmaceutical ingredient (API), go...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Crystal Structure and Polymorphism of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Executive Summary

The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. This guide focuses on 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, a biphenyl carboxylic acid of interest in drug development. A comprehensive review of publicly accessible crystallographic databases reveals an absence of experimental data for this specific compound.

Consequently, this document provides a predictive analysis, leveraging crystallographic data from structurally analogous compounds to forecast the likely molecular conformation, intermolecular interactions, and polymorphic behavior of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. We present a robust, step-by-step experimental workflow designed to enable researchers to perform a thorough solid-state characterization, from synthesis and crystallization to structural elucidation and polymorph screening. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for navigating the characterization of novel molecular entities where no prior art exists.

Introduction: The Significance of Solid-State Characterization

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (Molecular Formula: C₁₆H₁₆O₂, Molecular Weight: 240.297 g/mol ) belongs to the class of non-steroidal anti-inflammatory drug (NSAID) analogs, which are widely studied for their therapeutic potential.[1][2] The molecule's structure, featuring two phenyl rings with a rotational degree of freedom, and a carboxylic acid moiety capable of strong hydrogen bonding, suggests a high potential for complex solid-state behavior, including polymorphism.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact an API's physicochemical properties.[3][4] Different polymorphs can exhibit varying melting points, solubilities, and stability, which in turn affect a drug's manufacturing process, shelf-life, and clinical efficacy. Therefore, comprehensive crystallographic and polymorphic screening is a cornerstone of modern drug development.

Given the current absence of published crystal structures for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, this guide will proceed by first examining the known crystal structures of closely related analogs. This comparative approach allows us to make informed predictions about the target molecule's behavior and to design a rigorous experimental plan for its definitive characterization.

Predictive Analysis Based on Structural Analogs

The selection of appropriate structural analogs is critical for a meaningful predictive analysis. We have chosen compounds that share key structural motifs with the target molecule: the biphenyl core, the 2-methylbenzoic acid group, and the 3,5-dimethylphenyl group.

Analog 1: 3-Acetoxy-2-methylbenzoic Acid
  • Rationale: This analog shares the 2-methylbenzoic acid moiety, providing insight into the likely hydrogen-bonding patterns.

  • Structural Insights: In the crystal structure of 3-acetoxy-2-methylbenzoic acid, molecules form classic inversion dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups, creating the common R²₂(8) graph-set motif.[5] The carboxylic acid group itself is twisted slightly out of the plane of the benzene ring.[5] This dimerization is a highly probable feature for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid as well.

Analog 2: 2-((2,6-dimethylphenyl)amino)benzoic Acid (HDMPA)
  • Rationale: While an amino-bridged analog, HDMPA is a valuable model for understanding how steric hindrance from ortho-substituents on both rings influences the overall molecular conformation and can lead to polymorphism.

  • Structural Insights: The conformational flexibility of HDMPA has been shown to result in at least two polymorphic forms (Form I and Form II).[1] The dihedral angle between the two aromatic rings is a key conformational variable. This strongly suggests that our target molecule, which also possesses ortho-methyl groups, will exhibit significant non-planarity and has a high likelihood of polymorphism arising from different stable conformations in the solid state.[1][3]

Analog 3: N-(3,5-Dimethylphenyl)-2-methylbenzamide
  • Rationale: This amide analog is structurally very close to our target, sharing both the 3,5-dimethylphenyl and 2-methylphenyl groups.

  • Structural Insights: In this molecule, the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 69.5(1)°.[6] This pronounced non-planar conformation is a direct result of steric repulsion from the methyl substituents. The crystal packing is stabilized by N—H⋯O hydrogen bonds.[6] Although our target molecule has a carboxylic acid instead of an amide, the steric influence on the dihedral angle is expected to be very similar.

Summary of Analog Data and Predictions for the Target Molecule
FeatureAnalog InsightsPrediction for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
Molecular Conformation Steric hindrance from ortho-substituents forces a significant dihedral angle between the phenyl rings (e.g., ~70° in an amide analog).[6]The molecule will be non-planar, with a substantial twist between the 3,5-dimethylphenyl and 2-methylbenzoic acid rings.
Hydrogen Bonding Carboxylic acid analogs typically form strong O—H⋯O hydrogen-bonded dimers (R²₂(8) motif).[5]The primary intermolecular interaction will be the formation of centrosymmetric carboxylic acid dimers.
Polymorphism Conformational flexibility in sterically hindered biaryl systems is a known driver for polymorphism.[1][3][7]There is a high probability of polymorphism. Different polymorphs may arise from variations in the dihedral angle (conformational polymorphism) or different packing arrangements of the hydrogen-bonded dimers.

Proposed Experimental Workflow for Solid-State Characterization

This section outlines a comprehensive, self-validating protocol for the synthesis, crystallization, and characterization of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

Synthesis and Crystallization Screening

The first step is the synthesis of high-purity material, followed by a broad crystallization screening process to identify potential polymorphs and obtain single crystals suitable for X-ray diffraction.

Experimental Protocol: Polymorph and Crystal Screening

  • Material Purity: Ensure the starting material is of high purity (≥99%, as determined by HPLC and ¹H NMR) to avoid impurity-induced crystallization of incorrect forms.

  • Solvent Selection: Prepare saturated solutions of the compound in a diverse range of solvents (at least 12-24 solvents) covering a spectrum of polarities and hydrogen-bonding capabilities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane, water).

  • Crystallization Methods: Employ multiple crystallization techniques for each solvent:

    • Slow Evaporation: Leave solutions in loosely covered vials at ambient temperature.

    • Cooling Crystallization: Heat solutions to dissolve the solid, then cool slowly to room temperature, followed by further cooling to ~4°C.

    • Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a good solvent and place the vial in a larger sealed container with a volatile "anti-solvent" in which the compound is insoluble.

  • Solid Isolation and Initial Analysis: Carefully isolate the resulting solids by filtration. Examine the crystals under a polarized light microscope to identify different crystal habits (e.g., needles, plates, prisms), which may indicate different polymorphs.

Diagram: Polymorph Screening Workflow

G cluster_prep Preparation cluster_cryst Crystallization Methods A High-Purity API (≥99%) C Slow Evaporation (Ambient Temp) A->C D Cooling Crystallization (Controlled Cooling) A->D E Vapor Diffusion (Solvent/Anti-solvent) A->E B Solvent Bank (Polar, Non-polar, etc.) B->C B->D B->E F Microscopic Examination (Identify Morphologies) C->F D->F E->F G Isolate Distinct Solids F->G G cluster_primary Primary Structural Analysis cluster_thermal Thermal & Spectroscopic Analysis SCXRD Single-Crystal XRD (Definitive Structure) PXRD Powder XRD (Phase Fingerprinting) SCXRD->PXRD Calculate powder pattern for validation DSC Differential Scanning Calorimetry (DSC) (Phase Transitions, Stability) PXRD->DSC TGA Thermogravimetric Analysis (TGA) (Solvates, Decomposition) DSC->TGA FTIR FT-IR / Raman (Vibrational Fingerprinting) TGA->FTIR Input Distinct Crystal Forms Input->SCXRD If single crystals available Input->PXRD

Caption: Interplay of techniques for comprehensive solid-state characterization.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Selection: Select a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Irradiate the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) and collect diffraction data as the crystal is rotated. 3. Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. [5] Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount (~10-20 mg) of the crystalline material to a fine, uniform powder to minimize preferred orientation effects. Pack the powder into a sample holder.

  • Data Collection: Place the sample in a powder diffractometer. Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (e.g., Cu Kα).

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) serves as a unique "fingerprint" for that specific crystal form. Compare the patterns of solids obtained from different crystallization experiments to identify distinct polymorphs.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it, either hermetically or with a pinhole lid to allow for the escape of volatiles. [8]2. Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Monitor the heat flow to the sample as a function of temperature. Endothermic events (peaks) typically correspond to melting or solid-solid phase transitions, while exothermic events (troughs) can indicate crystallization. [4][8]The onset temperature of the melting peak is a key characteristic of a crystalline form.

Conclusion

While experimental data for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is not yet available, a rigorous analysis of its structural analogs provides a strong basis for predicting its solid-state properties. We forecast a non-planar molecular conformation, the formation of robust carboxylic acid dimers via hydrogen bonding, and a high propensity for polymorphism. This predicted behavior underscores the absolute necessity of performing the comprehensive experimental workflow detailed in this guide.

For drug development professionals, the early and thorough characterization of a new chemical entity's solid state is not merely an academic exercise; it is a critical, risk-mitigating step. By executing the outlined protocols for crystallization screening and orthogonal characterization, researchers can confidently identify and select the optimal crystalline form for development, ensuring batch-to-batch consistency, chemical stability, and predictable biopharmaceutical performance. The successful application of these methods will provide the foundational knowledge required for the rational development of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid as a potential therapeutic agent.

References

  • Tokarčík, M., V. Z. Valiya, B. T. Gowda, and J. Kožíšek. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o843. [Link]

  • Atanasova, T. P., S. Riley, S. M. Biros, and R. J. Staples. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1045–o1046. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

  • Saranya, M., A. Subashini, C. Arunagiri, and P. T. Muthiah. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o498–o499. [Link]

  • Long, S., Z. A. Aman, Y. Zhang, and H.-C. Zhou. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. RSC Advances, 8(15), 8195–8201. [Link]

  • Atanasova, T. P., S. Riley, S. M. Biros, and R. J. Staples. (2015). Crystal Structure of 3,5-Dimethylphenyl 2-Nitrobenzenesulfonate. Amanote Research. [Link]

  • Al-Fatesh, M. A., and E. B. T. H. E. G. G. (2019). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 1), 58–65. [Link]

  • Long, S., Z. A. Aman, and Y. Zhang. (2019). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Roy, S. (2007). The characterization of polymorphs by thermal analysis. ResearchGate. [Link]

Sources

Foundational

In-Depth Technical Guide: pKa and Thermodynamic Stability of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

As a Senior Application Scientist, evaluating highly substituted biphenyl systems requires moving beyond basic structural identification and diving into the conformational causality that dictates physical properties. 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating highly substituted biphenyl systems requires moving beyond basic structural identification and diving into the conformational causality that dictates physical properties. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7)[], also known as 2,3',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid[], presents a fascinating case study in steric crowding.

This whitepaper dissects the thermodynamic stability and acid dissociation constant (pKa) of this molecule, providing field-proven workflows and theoretical frameworks for researchers in drug development and materials science.

Structural Topography and Conformational Causality

To understand the physical chemistry of this compound, we must first analyze its 1,2,3-trisubstitution pattern on the primary aromatic ring.

  • Position 1: Biphenyl linkage to the 3,5-dimethylphenyl ring.

  • Position 2: Methyl group.

  • Position 3: Carboxylic acid (-COOH) group.

The central feature of this molecule is the C2-Methyl group , which is sterically sandwiched between the bulky biphenyl linkage and the carboxylic acid. This creates a "steric gear" effect. The massive steric clash forces the biphenyl dihedral angle to rotate nearly 90° out of planarity to minimize interaction between the C2-methyl and the ortho-protons of the adjacent ring. Consequently, this rigidifies the C2-methyl group, forcing it to exert maximum steric pressure onto the adjacent C3-carboxylic acid.

ConformationalDynamics A 3-(3,5-Dimethylphenyl)- 2-methylbenzoic acid B 1,2,3-Trisubstitution Steric Clash A->B C C2-Methyl Crowding B->C D Biphenyl Bond Twist (Dihedral ~90°) C->D Minimizes Strain E COOH Ortho-Twist (Out of Plane) C->E Ortho Effect F Steric Inhibition of Resonance (SIR) E->F G Increased Acidity (Lower pKa) F->G Destabilizes Neutral Acid

Caption: Logical flow of steric hindrance leading to conformational twisting and increased acidity.

The Ortho Effect: pKa Determination

The acidity of benzoic acid derivatives is highly sensitive to substituents. Unmodified benzoic acid has a baseline pKa of 4.20[2]. However, when a substituent is placed in the ortho position relative to the carboxyl group, the compound generally becomes a stronger acid, a phenomenon known as the Ortho Effect [3][4].

In 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, the C2-methyl group acts as this ortho-substituent. While methyl groups are typically electron-donating via induction (which would theoretically decrease acidity)[5][6], the steric hindrance they introduce dominates the system[3]. The C2-methyl forces the -COOH group to twist out of the plane of the benzene ring[3][7]. This twisting causes Steric Inhibition of Resonance (SIR) , preventing the carboxyl group from cross-conjugating with the aromatic ring[2][3]. Because the neutral acid loses its resonance stabilization, it more readily donates a proton to form the carboxylate anion, which experiences less steric hindrance[8].

Using 2-methylbenzoic acid (o-toluic acid, pKa = 3.91) as a reference[5][6], we can predict the pKa of our target compound. The additional 3,5-dimethylphenyl group at C1 exerts a weak inductive electron-withdrawing effect, but more importantly, it structurally locks the C2-methyl group, maximizing the SIR effect. Therefore, the pKa is estimated to be highly acidic for a benzoic acid derivative, sitting slightly below that of o-toluic acid.

Quantitative Data Summary: Acidity
CompoundpKa ValueStructural Context & Causality
Benzoic Acid4.20[2]Planar, fully conjugated baseline.
2-Methylbenzoic Acid3.91[5]Ortho-methyl induces SIR, lowering pKa.
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid ~3.88 (Est.) Locked 1,2,3-steric crowding maximizes SIR.

Thermodynamic Stability

Thermodynamically, the molecule is stable under standard conditions, but its enthalpy of formation contains significant steric strain energy. The high rotational barrier around the biphenyl axis restricts conformational freedom.

When assessing thermodynamic stability for formulation or synthesis, we look at the crystal lattice energy. The rigid, twisted nature of the biphenyl system prevents efficient close-packing compared to planar analogs, which typically results in a moderate melting point but a distinct, sharp enthalpy of fusion (ΔHfus) due to the lack of pre-melting conformational transitions.

Quantitative Data Summary: Thermodynamic Parameters
ParameterExpected RangeCausality / Significance
Melting Point (Tm)140 - 160 °CModerate lattice energy due to rigid, non-planar biphenyl twist.
Enthalpy of Fusion (ΔHfus)25 - 35 kJ/molEnergy required to disrupt the sterically locked conformers in the lattice.
Heat Capacity (ΔCp)> 0.4 J/g·KSignificant vibrational degrees of freedom unlocked upon melting.

Self-Validating Experimental Protocols

To empirically validate these properties, standard aqueous techniques fail due to the high lipophilicity of the biphenyl core. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation

Because the compound is insoluble in pure water, we must use a co-solvent potentiometric titration.

  • Sample Preparation: Prepare 0.01 M solutions of the compound in four different Methanol/Water ratios (e.g., 30%, 40%, 50%, 60% MeOH by volume).

  • Electrode Calibration: Calibrate the pH electrode using buffers specifically matched to the mixed solvent system to account for liquid junction potentials.

  • Titration: Titrate each solution with 0.1 N standardized NaOH using an automated potentiometric titrator at a constant 25°C.

  • Data Extraction: Determine the apparent pKa (psKa) for each solvent ratio from the half-equivalence point of the titration curve.

  • Self-Validation & Extrapolation: Plot psKa + log[H2O] versus the inverse of the dielectric constant (1/ε) of the solvent mixtures. Validation check: The plot must be strictly linear. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to derive the true aqueous pKa.

pKaWorkflow S1 Sample Prep (MeOH/Water) S3 Potentiometric Titration (NaOH) S1->S3 S2 Electrode Calibration (Matched Buffers) S2->S3 S4 Data Acquisition (psKa Extraction) S3->S4 S5 Yasuda-Shedlovsky Plot (1/ε) S4->S5 Co-solvent correction S6 Aqueous pKa Extrapolation S5->S6 Linear Fit

Caption: Self-validating potentiometric titration workflow using Yasuda-Shedlovsky extrapolation.

Protocol B: Thermodynamic Stability via Differential Scanning Calorimetry (DSC)
  • Calibration (Validation Step): Run a high-purity Indium standard to verify temperature accuracy and cell constant calibration.

  • Sample Prep: Accurately weigh 2-5 mg of the compound into a standard aluminum pan and seal with a crimped lid. Prepare an empty sealed pan as the reference.

  • Thermal Cycle: Equilibrate the DSC cell at 25°C. Heat the sample at a constant rate of 10°C/min up to 250°C under a dry nitrogen purge (50 mL/min).

  • Analysis: Extract the melting point (Tm) from the onset of the endothermic peak. Integrate the area under the curve to calculate the enthalpy of fusion (ΔHfus).

References

  • BOC Sciences. "CAS 1261892-78-7 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid". bocsci.com.
  • Wikipedia. "Ortho effect". wikipedia.org.
  • Quora. "What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?". quora.com.
  • Evergreensino Chemical Co., Ltd.
  • Grokipedia. "Ortho effect". grokipedia.com.
  • Evergreensino Chemical Co., Ltd. "What is the pKa value of 2 - Methylbenzoic Acid?". evergreensinochem.com.
  • Echemi. "What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?". echemi.com.
  • Chemistry LibreTexts. "11.5: Substituent Effects on Acidity". libretexts.org.

Sources

Exploratory

Investigating the In Vitro Mechanism of Action of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid: A Hypothetical Framework for Analysis

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Disclaimer: Publicly available data on the specific biological mechanism of action for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is limited....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Publicly available data on the specific biological mechanism of action for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is limited. This guide, therefore, presents a hypothetical mechanism of action based on its structural similarity to known modulators of nuclear receptors. We will refer to 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid as Compound A throughout this document. The proposed mechanism—agonism of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)—serves as an illustrative framework to guide potential in vitro investigations.

Introduction

Compound A, or 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, is a substituted aromatic carboxylic acid. Its structural motifs, particularly the substituted phenyl and benzoic acid groups, are present in various biologically active molecules, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. Given these structural alerts, a plausible and testable hypothesis is that Compound A functions as a modulator of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation.

This guide provides a comprehensive technical framework for researchers and drug development professionals to investigate this hypothetical mechanism of action in vitro. We will detail the underlying scientific rationale, provide step-by-step experimental protocols, and illustrate the expected data outputs and decision-making logic.

Part 1: The PPARγ Signaling Pathway: A Proposed Target

PPARγ is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). In its unliganded state, this complex is bound to corepressor proteins, inhibiting gene transcription. Upon binding of an agonist (the proposed role of Compound A), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator proteins. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

Key target genes of PPARγ activation include those involved in fatty acid uptake and storage (e.g., CD36, FABP4) and adipocyte differentiation (e.g., AP2). Therefore, a primary readout for Compound A's activity would be an increase in the expression of these downstream genes.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CompoundA Compound A PPAR PPARγ CompoundA->PPAR 1. Ligand Binding (Agonist) RXR RXR PPAR->RXR Heterodimerizes CoR Corepressor (e.g., NCoR) PPAR->CoR 2. Dissociation CoA Coactivator (e.g., PGC-1α) PPAR->CoA 3. Recruitment PPRE PPRE (DNA Response Element) PPAR->PPRE Binds DNA RXR->PPRE Binds DNA CoR->PPAR Represses Transcription TargetGene Target Gene Transcription (e.g., CD36, FABP4) CoA->TargetGene 4. Activates

Caption: Hypothetical signaling pathway of Compound A as a PPARγ agonist.

Part 2: Experimental Workflow for Mechanism Validation

To validate the hypothesis that Compound A acts as a PPARγ agonist, a multi-step, self-validating experimental workflow is essential. This workflow is designed to move from a broad assessment of cellular effects to specific target engagement and downstream functional outcomes.

Experimental_Workflow A Step 1: Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Step 2: Reporter Gene Assay (PPRE-Luciferase) A->B Determine non-toxic concentration range C Step 3: Target Gene Expression Analysis (qPCR) B->C Confirm PPRE-dependent transcriptional activation D Step 4: Protein-Level Validation (Western Blot) C->D Validate increased expression of PPARγ target genes E Step 5: Functional Endpoint Assay (e.g., Adipocyte Differentiation) D->E Confirm translation to functional proteins F Conclusion: Compound A is a functional PPARγ agonist in vitro E->F Confirm induction of a PPARγ-mediated cellular process

Caption: A logical workflow for validating Compound A as a PPARγ agonist.

Step 1: Determining the Optimal Concentration Range via Cell Viability Assay

Rationale: Before assessing the mechanism, it is crucial to identify a concentration range where Compound A is active without causing cytotoxicity. High concentrations can lead to off-target effects or cell death, confounding the interpretation of mechanistic assays. An MTT or CellTiter-Glo® assay provides a quantitative measure of metabolic activity, which is a reliable indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., 3T3-L1 pre-adipocytes or HEK293T cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound A (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the TC50 (Toxic Concentration, 50%). Subsequent experiments should use concentrations well below the TC50.

Step 2: Confirming PPRE-Dependent Transcription with a Reporter Assay

Rationale: A luciferase reporter assay provides a direct measure of the transcriptional activation of the PPARγ:RXR complex. In this system, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple PPRE repeats. An increase in luciferase activity upon treatment with Compound A indicates PPRE-dependent transcription.

Protocol: PPRE-Luciferase Reporter Assay

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with a PPRE-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with non-toxic concentrations of Compound A. Include a vehicle control and a known PPARγ agonist as a positive control (e.g., Rosiglitazone).

  • Lysis & Readout: After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change relative to the vehicle control.

Treatment GroupConcentration (µM)Normalized Luciferase Activity (RLU)Fold Change vs. Vehicle
Vehicle (0.1% DMSO)N/A15,230 ± 9801.0
Compound A145,890 ± 2,1003.0
Compound A10185,600 ± 11,50012.2
Rosiglitazone (Control)1210,400 ± 15,30013.8
Caption: Example data table from a PPRE-luciferase reporter assay.
Step 3: Measuring Endogenous Target Gene Expression via qPCR

Rationale: While a reporter assay is a clean system, it is essential to confirm that Compound A can induce the expression of endogenous PPARγ target genes in a relevant cell type. Quantitative real-time PCR (qPCR) is the gold standard for this measurement.

Protocol: qPCR for FABP4 and CD36 Expression

  • Cell Culture & Treatment: Culture 3T3-L1 pre-adipocytes and treat them with Compound A (at a concentration determined to be active in the reporter assay) and controls for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for target genes (FABP4, CD36) and a housekeeping gene for normalization (GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Treatment GroupConcentration (µM)FABP4 mRNA Fold ChangeCD36 mRNA Fold Change
Vehicle (0.1% DMSO)N/A1.0 ± 0.11.0 ± 0.2
Compound A108.5 ± 0.76.2 ± 0.5
Rosiglitazone (Control)112.1 ± 1.19.8 ± 0.9
Caption: Example qPCR data showing induction of PPARγ target genes.

Part 3: Conclusion and Future Directions

The successful execution of this workflow provides strong, multi-layered evidence for Compound A acting as a PPARγ agonist in vitro. Positive results across all assays—from reporter activation to endogenous gene and protein expression, culminating in a functional cellular response—would validate the proposed mechanism of action.

Further investigations could involve:

  • Antagonist Studies: Using a known PPARγ antagonist (e.g., GW9662) to demonstrate that the effects of Compound A can be blocked, confirming target specificity.

  • Binding Assays: Performing a direct binding assay (e.g., TR-FRET) to measure the binding affinity of Compound A to the PPARγ ligand-binding domain.

  • Off-Target Profiling: Screening Compound A against a panel of other nuclear receptors to assess its selectivity.

By following this rigorous, hypothesis-driven approach, researchers can confidently elucidate the in vitro mechanism of action for novel chemical entities like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

References

  • Title: The Fenamates: A Class of Nonsteroidal Anti-inflammatory Drugs. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. URL: [Link]

  • Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human Nuclear Receptor Superfamily. Source: PPAR Research. URL: [Link]

  • Title: The Mechanisms of Action of PPARs. Source: Annual Review of Medicine. URL: [Link]

  • Title: PPARγ as a Key Regulator of Adipocyte Differentiation and Insulin Sensitivity. Source: Nature Reviews Molecular Cell Biology. URL: [Link]

  • Title: Transcriptional Regulation by Peroxisome Proliferator-Activated Receptors. Source: Endocrine Reviews. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS: 1261892-78-7 Introduction and Retrosynthetic Rationale The synthesis of sterically hindered biaryl compounds remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS: 1261892-78-7

Introduction and Retrosynthetic Rationale

The synthesis of sterically hindered biaryl compounds remains a critical cornerstone in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The target compound, 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid , features a biaryl axis with ortho-substitution (a methyl group at the 2-position of the benzoic acid ring). This steric bulk necessitates a robust catalytic system to overcome the activation energy barrier of the transmetalation and reductive elimination steps inherent in cross-coupling methodologies.

To construct this architecture, the most reliable and scalable approach is the Suzuki-Miyaura cross-coupling reaction [1]. Our retrosynthetic disconnection cleaves the C-C bond between the two phenyl rings, leading to two readily available precursors: 3-bromo-2-methylbenzoic acid (the electrophile) and (3,5-dimethylphenyl)boronic acid (the nucleophile).

Causality in Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): Standard catalysts like Pd(PPh₃)₄ often fail or give low yields with ortho-substituted aryl halides due to steric hindrance and rapid catalyst deactivation. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and stabilizing the active Pd(0) species against aggregation [2].

  • Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous-organic system is required. The boronic acid and the organic substrate dissolve in dioxane, while the inorganic base (K₂CO₃) requires water for dissolution and activation of the boronic acid via formation of a reactive boronate complex.

  • Base (K₂CO₃): Mild enough to tolerate the carboxylic acid functional group (which will be deprotonated to its potassium salt during the reaction, increasing its solubility in the aqueous phase) but strong enough to facilitate transmetalation.

Experimental Workflow and Mechanistic Pathway

The following diagram illustrates the critical path from raw materials to the isolated pure product, highlighting the phase transitions and necessary environmental controls.

G R1 3-Bromo-2-methylbenzoic acid + (3,5-Dimethylphenyl)boronic acid Degas Degassing Protocol (N2/Ar Purge, 3 Cycles) R1->Degas Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane / H2O (4:1) Cat->Degas React Cross-Coupling Reaction 90°C for 12-16h Degas->React Inert Atmosphere Workup Phase Separation & Acidification (HCl to pH 2) React->Workup In-process LC-MS Extract Organic Extraction (EtOAc) Workup->Extract Protonation of Carboxylate Purify Recrystallization or Silica Gel Chromatography Extract->Purify Crude Organic Extract Prod 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (Target Compound) Purify->Prod >98% Purity (HPLC)

Workflow for the Suzuki-Miyaura synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

Materials and Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
3-Bromo-2-methylbenzoic acid215.041.0010.02.15 gElectrophile
(3,5-Dimethylphenyl)boronic acid150.011.2012.01.80 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ adduct816.640.050.5408 mgCatalyst
Potassium carbonate (K₂CO₃)138.213.0030.04.15 gBase / Activator
1,4-Dioxane88.11--40 mLOrganic Solvent
Deionized Water (Degassed)18.02--10 mLAqueous Solvent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. In-process checks are embedded to ensure the reaction is proceeding as dictated by the underlying chemical physics.

Step 1: Reaction Assembly and Degassing
  • Charge the Vessel: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-methylbenzoic acid (2.15 g, 10.0 mmol), (3,5-dimethylphenyl)boronic acid (1.80 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Submerge a long needle connected to an argon or nitrogen manifold directly into the solvent mixture. Bubble the inert gas vigorously through the solution for 15 minutes.

    • Causality: Oxygen is highly deleterious to Pd(0) species, causing rapid oxidation to inactive Pd(II) black. Degassing the solvents before adding the catalyst is a mandatory self-validating step to ensure catalyst longevity.

  • Catalyst Addition: Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). Reseal and purge the headspace with inert gas for an additional 5 minutes.

Step 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser (purged with inert gas). Transfer the flask to a pre-heated oil bath or heating block set to 90 °C.

  • Agitation: Stir vigorously (800-1000 rpm). The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base/boronate and the organic palladium-substrate complexes.

  • In-Process Monitoring: After 12 hours, sample the organic layer. Dilute 10 µL of the organic phase in 1 mL of acetonitrile and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1 with 1% Acetic Acid).

    • Validation: The reaction is deemed complete when the aryl bromide peak completely disappears.

Step 3: Workup and Isolation
  • Cooling and Phase Separation: Remove the reaction from the heat source and allow it to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Extraction of the Product: Add 30 mL of water and 30 mL of Ethyl Acetate (EtOAc). Shake and allow the layers to separate.

    • Causality: At this stage, the target product is the water-soluble potassium salt (3-(3,5-dimethylphenyl)-2-methylbenzoate). The organic layer will contain unreacted boronic acid, catalyst ligands, and homocoupled byproducts. Discard the organic layer (or retain it only for byproduct analysis).

  • Acidification (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl dropwise until the solution reaches pH 2 (monitor with pH paper).

    • Causality: Acidification protonates the carboxylate, converting it back to the neutral, water-insoluble carboxylic acid. A white/off-white precipitate should form immediately.

  • Product Extraction: Transfer the acidic aqueous suspension back to the separatory funnel. Extract with EtOAc (3 × 40 mL). The neutral product will now partition into the organic phase.

  • Washing and Drying: Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling toluene or an EtOAc/Hexane mixture. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Filtration: Collect the resulting crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum to afford pure 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

    • Validation: Confirm purity via ¹H NMR (CDCl₃) and LC-MS (Expected m/z for [M-H]⁻ is 239.1).

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. Available at:[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at:[Link]

Application

Application Note: Direct Suzuki-Miyaura Cross-Coupling Synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Strategic Rationale & Chemical Challenges The synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7) requires the formation of a sterically hindered C–C bond between two highly substituted aryl rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Challenges

The synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7) requires the formation of a sterically hindered C–C bond between two highly substituted aryl rings. This specific transformation presents two primary chemical hurdles:

  • Steric Hindrance: The ortho-methyl group on the aryl bromide and the meta-dimethyl groups on the boronic acid create significant steric bulk, which traditionally slows down the transmetalation and reductive elimination steps of the palladium catalytic cycle.

  • Unprotected Carboxylic Acid: While esterifying the benzoic acid prior to coupling is a common workaround to prevent catalyst deactivation or base depletion, direct coupling of the free 3-bromo-2-methylbenzoic acid significantly improves atom economy and reduces overall step count.

To overcome these challenges, this protocol leverages a highly optimized catalytic system utilizing Pd(dppf)Cl₂ and precise stoichiometric control of the inorganic base to drive the reaction to completion without the need for protecting group chemistry.

Mechanistic Pathway & Causality

The reaction follows the classical Pd(0)/Pd(II) manifold. However, the choice of reagents is strictly dictated by the electronic and steric demands of the substrates [1].

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°). This specific geometry forces the two aryl groups on the Pd(II) intermediate closer together, artificially accelerating the rate-limiting reductive elimination step that is otherwise hindered by the ortho-methyl group[2].

  • Base Stoichiometry (K₂CO₃): Because we are coupling a free carboxylic acid, the first equivalent of base is immediately consumed to form the unreactive potassium carboxylate salt. Therefore, a minimum of 3.0 equivalents of K₂CO₃ is mandatory. The remaining base is required to activate the 3,5-dimethylphenylboronic acid[3] into the highly nucleophilic tetrahedral boronate complex, enabling successful transmetalation [1].

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature of this solvent mixture is causal to its success. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water is essential for dissolving the K₂CO₃ and facilitating the base-exchange step on the Pd(II) center.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 3-Bromo-2-methylbenzoic acid BaseEx Base Exchange [Ar-Pd(II)-OH] OxAdd->BaseEx + K2CO3 / H2O - KBr TransMet Transmetalation [Ar-Pd(II)-Ar'] BaseEx->TransMet + (3,5-Dimethylphenyl)boronic acid RedElim Reductive Elimination Biaryl Product TransMet->RedElim - B(OH)3 RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for sterically hindered biaryls.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization data, demonstrating why the specific catalyst and base equivalents were chosen.

Catalyst (5 mol%)Base (Eq)Solvent SystemTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/H₂O90< 20%Base depleted by acid; transmetalation stalled.
Pd(PPh₃)₄K₂CO₃ (3.0)Dioxane/H₂O9045%Sluggish reductive elimination due to steric bulk.
Pd(dppf)Cl₂Na₂CO₃ (3.0)Dioxane/H₂O9078%Moderate yield; slower boronate activation.
Pd(dppf)Cl₂ K₂CO₃ (3.0) Dioxane/H₂O 90 > 95% Optimal; wide bite angle forces elimination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Workflow Step1 1. Degassing 1,4-Dioxane/H2O Step2 2. Reagent Addition Ar-Br, Ar-B(OH)2, Base Step1->Step2 Step3 3. Catalysis Pd(dppf)Cl2 at 90°C Step2->Step3 Step4 4. pH Adjustment Acidify to pH 2 Step3->Step4 Step5 5. Isolation Extraction & Cryst. Step4->Step5

Step-by-step experimental workflow highlighting the critical pH-dependent isolation phase.

Phase 1: Preparation & Degassing
  • Solvent Preparation: In a 100 mL Schlenk flask, prepare a 40 mL mixture of 1,4-Dioxane and deionized water (4:1 v/v).

  • Degassing (Self-Validating Check): Sparge the solvent mixture with high-purity Nitrogen (N₂) or Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species to inactive Pd(II) black.

Phase 2: Reaction Execution
  • Substrate Addition: Under a positive flow of N₂, add 3-bromo-2-methylbenzoic acid (1.00 g, 4.65 mmol, 1.0 eq) and 3,5-dimethylphenylboronic acid (0.84 g, 5.58 mmol, 1.2 eq).

  • Base Addition: Add anhydrous K₂CO₃ (1.93 g, 13.95 mmol, 3.0 eq). The mixture will become slightly heterogeneous.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (170 mg, 0.23 mmol, 0.05 eq). The solution will immediately take on a deep red/orange hue.

  • Heating: Seal the flask and heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

Phase 3: Acid-Base Workup & Isolation
  • Cooling & Dilution: Cool the reaction to room temperature. Dilute with 30 mL of distilled water and 30 mL of Ethyl Acetate (EtOAc).

  • Phase Separation (Aqueous Retention): Transfer to a separatory funnel. Crucial Step: At this stage, the product exists as a water-soluble potassium carboxylate salt. Discard the organic (EtOAc) layer , which contains catalyst residues and unreacted boronic acid/homocoupled byproducts. Retain the aqueous layer.

  • Acidification (Self-Validating Check): Slowly add 1M HCl to the aqueous layer dropwise while stirring until the pH reaches 2.0 (verify with pH indicator strips). Causality: Acidification protonates the carboxylate back into the free benzoic acid. A thick white/off-white precipitate should immediately crash out of the solution, visually validating the presence of the product.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 × 30 mL). The protonated product will now partition entirely into the organic phase.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from hot Toluene/Heptane to afford pure 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid as an off-white solid.

Analytical Validation

To confirm the success of the self-validating protocol, perform the following analytical checks:

  • HPLC: Monitor the disappearance of the 3-bromo-2-methylbenzoic acid peak. A new, more lipophilic peak corresponding to the biaryl product should dominate the chromatogram (>95% AUC).

  • ¹H NMR (DMSO-d6): Look for the disappearance of the boronic acid hydroxyl protons and the appearance of a highly integrated singlet (~6H) around 2.30 ppm, corresponding to the two equivalent methyl groups from the 3,5-dimethylphenyl moiety, alongside the singlet (~3H) from the ortho-methyl group. The broad singlet of the carboxylic acid proton should be visible >12.0 ppm.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Canadian Journal of Chemistry / PMC URL:[Link]

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Biaryl carboxylic acids are pivotal structural motifs in a multitude of pharmacologically active compounds and advanced materials. The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl carboxylic acids are pivotal structural motifs in a multitude of pharmacologically active compounds and advanced materials. The synthesis of 3-(3,5-dimethylphenyl)-2-methylbenzoic acid, a sterically hindered biaryl, presents a significant synthetic challenge due to the ortho-substituents on both aromatic rings. These bulky groups can impede the crucial bond-forming steps in traditional cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, offers a robust and versatile solution for constructing such carbon-carbon bonds.[1] This application note provides a comprehensive guide to the synthesis of 3-(3,5-dimethylphenyl)-2-methylbenzoic acid, focusing on the selection of highly efficient palladium catalysts and ligands that overcome steric hindrance, along with a detailed experimental protocol.

The Challenge of Steric Hindrance in Biaryl Synthesis

The formation of the pivotal C-C bond between the 2-methylbenzoic acid and the 3,5-dimethylphenyl moieties is sterically demanding. The ortho-methyl group on the benzoic acid and the two meta-methyl groups on the coupling partner create a crowded environment around the reaction centers. This steric clash can significantly hinder the approach of the coupling partners to the palladium catalyst, leading to low yields and slow reaction rates with conventional catalyst systems. To overcome this, specialized palladium catalysts, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are required.[2][3][4] These ligands promote the formation of highly active, low-coordinate palladium(0) species that are essential for efficient oxidative addition and subsequent steps in the catalytic cycle.[5]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-6-methylbenzoic acid), forming a Pd(II) complex.[1][6]

  • Transmetalation: The organoboron species (e.g., (3,5-dimethylphenyl)boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar'B(OH)_2 Ar'-B(OH)₂ (Boronic Acid) + Base Ar'B(OH)_2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems for Sterically Hindered Couplings

For the synthesis of 3-(3,5-dimethylphenyl)-2-methylbenzoic acid, the choice of the palladium catalyst and ligand is critical. Below is a table of recommended catalyst systems known for their high efficiency in coupling sterically hindered substrates.

Catalyst/PrecatalystLigandKey Advantages
Pd(OAc)₂SPhosHighly active for sterically demanding couplings, promotes rapid reaction rates.
Pd₂(dba)₃XPhosExcellent for coupling aryl chlorides and bromides with hindered boronic acids.
[Pd(cinnamyl)Cl]₂cataCXium® AA highly effective phosphine ligand for challenging cross-couplings.
PEPPSI™-IPr-A pre-formed Pd-NHC complex, air and moisture stable, highly active.[2]

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(3,5-dimethylphenyl)-2-methylbenzoic acid from 2-bromo-3-methylbenzoic acid and (3,5-dimethylphenyl)boronic acid using a palladium/SPhos catalyst system.

Materials and Reagents:

ReagentFormulaMWAmountMoles
2-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.041.0 g4.65 mmol
(3,5-Dimethylphenyl)boronic acidC₈H₁₁BO₂149.980.84 g5.58 mmol
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.521 mg0.093 mmol
SPhosC₂₇H₃₃OP410.5276 mg0.186 mmol
Potassium phosphate, tribasic (K₃PO₄)K₃PO₄212.272.97 g14.0 mmol
1,4-DioxaneC₄H₈O₂88.1120 mL-
Deionized WaterH₂O18.022 mL-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine reagents: 2-bromo-3-methylbenzoic acid, (3,5-dimethylphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, SPhos in flask B Add solvents: 1,4-Dioxane and Water A->B C Degas the mixture (e.g., N₂ bubbling for 15 min) B->C D Heat to 100 °C under N₂ for 12-24 hours C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Add water and ethyl acetate F->G H Acidify aqueous layer with 2M HCl to pH ~2 G->H I Extract with ethyl acetate H->I J Wash with brine, dry over Na₂SO₄, and concentrate I->J K Purify by flash column chromatography or recrystallization J->K L Characterize the pure product (NMR, MS, etc.) K->L

Caption: Experimental workflow for the synthesis of the target molecule.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methylbenzoic acid (1.0 g, 4.65 mmol), (3,5-dimethylphenyl)boronic acid (0.84 g, 5.58 mmol), palladium(II) acetate (21 mg, 0.093 mmol), SPhos (76 mg, 0.186 mmol), and potassium phosphate (2.97 g, 14.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (2 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Separate the layers. The product will be in the aqueous layer as the carboxylate salt.

    • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 2 M HCl. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-purity reagents.
Insufficient baseEnsure the base is anhydrous and of high quality.
Formation of homocoupled byproductsInefficient transmetalationAdjust the reaction temperature or try a different solvent/base combination.
Difficulty in purificationCo-elution of boronic acid starting materialDuring workup, a base wash can help remove unreacted boronic acid.[8] Alternatively, convert the crude product to its methyl ester for easier purification, followed by hydrolysis back to the acid.[8]

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

  • Boronic acids can be irritants. Avoid inhalation and skin contact.

  • Always wear safety glasses, gloves, and a lab coat when performing this experiment.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • RSC Publishing. Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • ACS Publications. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ChemRxiv. Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • ACS Publications. 2,2′-Biaryldicarboxylate Synthesis via Electrocatalytic Dehydrogenative C–H/C–H Coupling of Benzoic Acids. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • PMC. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [Link]

  • PMC. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • synthesis of novel 4-(4-methoxybenzene sulphonyl)-3, 5-dimethyl/3-methyl-5-phenyl/3. [Link]

Sources

Application

The Strategic Application of Substituted Benzoic Acids in Modern Drug Discovery: A Guide for Researchers

Introduction: The Versatility of the Benzoic Acid Scaffold In the landscape of medicinal chemistry, the benzoic acid scaffold and its derivatives represent a cornerstone for the development of novel therapeutics. These a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Benzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold and its derivatives represent a cornerstone for the development of novel therapeutics. These aromatic carboxylic acids, characterized by their structural simplicity and synthetic accessibility, offer a versatile platform for creating a diverse array of bioactive molecules. Their utility is underscored by the prevalence of benzoic acid-containing compounds in both natural products and clinically approved drugs. This guide provides an in-depth exploration of the applications of substituted benzoic acids in drug discovery, with a particular focus on derivatives sharing motifs with 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. While specific data on this exact molecule is limited in the public domain, we will extrapolate from structurally related compounds, such as 3,5-dimethylbenzoic acid and other substituted benzoic acids, to provide a comprehensive and actionable resource for researchers, scientists, and drug development professionals.

We will delve into the mechanistic basis for their therapeutic potential, provide detailed protocols for their synthesis and biological evaluation, and present a forward-looking perspective on their role in addressing complex diseases. The principles and methodologies outlined herein are designed to empower researchers to unlock the full potential of this privileged scaffold in their drug discovery endeavors.

Section 1: 3,5-Dimethylbenzoic Acid as a Precursor in Oncology Drug Discovery

3,5-Dimethylbenzoic acid, also known as mesitylenic acid, has emerged as a significant precursor in the synthesis of innovative anti-cancer agents.[1] Its unique substitution pattern provides a foundation for constructing molecules with high specificity and potency against various cancer targets.

Targeting Key Signaling Pathways in Colorectal Cancer

A compelling application of 3,5-dimethylbenzoic acid is in the synthesis of diffractaic acid analogs.[1] These compounds have demonstrated promise as inhibitors of critical signaling pathways implicated in the proliferation of colorectal cancer stem cells.[1] The WNT and AP-1 signaling pathways, often dysregulated in colorectal cancer, are key targets of these analogs.

Experimental Workflow: Synthesis of Diffractaic Acid Analogs

The following diagram illustrates a general workflow for the synthesis of diffractaic acid analogs, starting from 3,5-dimethylbenzoic acid.

G cluster_synthesis Synthesis of Diffractaic Acid Analogs A 3,5-Dimethylbenzoic Acid B Activation of Carboxylic Acid (e.g., Thionyl Chloride) A->B Step 1 C Esterification or Amidation with Substituted Phenol/Aniline B->C Step 2 D Purification and Characterization (e.g., HPLC, NMR, MS) C->D Step 3 E Final Diffractaic Acid Analog D->E Final Product

Caption: General synthetic workflow for diffractaic acid analogs.

Protocol: Synthesis of a Representative Diffractaic Acid Analog

This protocol outlines a laboratory-scale synthesis of a diffractaic acid analog.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride

  • 2,4-dihydroxy-6-pentylbenzoic acid methyl ester (or other suitable substituted phenol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM. Slowly add thionyl chloride (1.2 eq) at 0°C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and DCM under reduced pressure.

  • Esterification: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of 2,4-dihydroxy-6-pentylbenzoic acid methyl ester (1.1 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the purified diffractaic acid analog by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Substituted Benzoic Acids in Dermatological Applications

Derivatives of benzoic acid have shown significant potential in dermatology, particularly in the regulation of pigmentation and the treatment of melanoma.

Inhibition of Melanogenesis

A notable example is N-(3,5-dimethylphenyl)-3-methoxybenzamide, a biaryl amide derivative that inhibits melanin production.[2] This compound acts by targeting tyrosinase-related protein 2 (TRP-2), a key enzyme in the melanogenesis pathway, leading to its proteasomal degradation.[2] This mechanism of action makes it a promising candidate for treating hyperpigmentation disorders.

Signaling Pathway: Inhibition of Melanogenesis

The following diagram illustrates the inhibitory effect of N-(3,5-dimethylphenyl)-3-methoxybenzamide on the melanogenesis pathway.

G cluster_melanogenesis Inhibition of Melanogenesis Pathway A N-(3,5-dimethylphenyl)- 3-methoxybenzamide B TRP-2 A->B Targets C Proteasomal Degradation B->C Induces D Melanin Synthesis B->D Catalyzes E Inhibition of Melanin Production B->E Inhibits

Caption: Inhibition of the melanogenesis pathway.

Anti-Melanoma Activity

In addition to its effects on pigmentation, N-(3,5-dimethylphenyl)-3-methoxybenzamide has been shown to inhibit the proliferation of melanoma cells by inducing G1 cell cycle arrest.[2] This dual activity highlights the potential of substituted benzoic acid derivatives as therapeutic agents for both cosmetic and oncological applications in dermatology.

Section 3: Broader Therapeutic Applications of Substituted Benzoic Acids

The versatility of the substituted benzoic acid scaffold extends beyond oncology and dermatology. These compounds have been explored for a wide range of therapeutic applications, including the treatment of inflammatory diseases and infections.

Anti-inflammatory and Antimicrobial Properties

Benzoic acid and its derivatives are known for their anti-inflammatory and antimicrobial properties.[3][4] The biphenyl carboxylic acid moiety, present in many of these derivatives, is a common feature in molecules with diverse biological activities. This makes them attractive starting points for the development of novel anti-inflammatory and anti-infective agents.

Modulation of Novel Targets

Recent research has expanded the scope of substituted benzoic acids to include the modulation of novel and challenging drug targets.

  • P2Y14 Receptor Antagonists: A series of 3-sulfonamido benzoic acid derivatives have been developed as potent antagonists of the P2Y14 receptor, a potential target for the treatment of acute lung injury and other inflammatory diseases.[5]

  • Phosphodiesterase (PDE) Inhibitors: Scaffold-based drug design has led to the discovery of pyrazole-containing benzoic acid esters as inhibitors of phosphodiesterases, a family of enzymes involved in various signaling pathways.[6]

Section 4: Protocols for Biological Evaluation

The successful development of drug candidates based on the substituted benzoic acid scaffold requires rigorous biological evaluation. This section provides protocols for key in vitro assays to assess their therapeutic potential.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., cancer cell lines, melanocytes)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (substituted benzoic acid derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific enzyme target.

Materials:

  • Purified enzyme of interest (e.g., TRP-2, PDE)

  • Enzyme substrate

  • Assay buffer

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Pre-incubate the enzyme and the test compound for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates at each compound concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The substituted benzoic acid scaffold continues to be a rich source of inspiration for the discovery and development of new medicines. From their well-established roles as precursors in organic synthesis to their emerging applications in targeting novel disease pathways, these versatile molecules offer a wealth of opportunities for drug discovery professionals. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of compounds. As our understanding of disease biology deepens, the strategic application of substituted benzoic acids, guided by rational design and rigorous biological evaluation, will undoubtedly lead to the development of the next generation of innovative therapies.

References

  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google P
  • CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google P
  • Discoveries - NEDP. (URL: [Link])

  • Patents In BindingDB. (URL: [Link])

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide - PMC. (URL: [Link])

  • CN1102141C - Process for purifying 3.
  • N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth - PubMed. (URL: [Link])

  • Preparation of 3,5-dimethylbenzoic acid - PrepChem.com. (URL: [Link])

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (URL: [Link])

  • 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])

  • Methylbenzoic Acid – Quality for the Chemical Industry | PENPET. (URL: [Link])

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. (URL: [Link])

  • 2′-hydroxy-[1,1′-piphenyl]-acid bis-(monoethanolamine) - Patent US-7547719-B2 - PubChem. (URL: [Link])

  • (PDF) 3-Methyl-2-(4-methylphenoxy)benzoic acid - ResearchGate. (URL: [Link])

  • 3-Trifluoromethylbenzoic acid, 3,5-dimethylphenyl ester - the NIST WebBook. (URL: [Link])

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Method

Application Notes and Protocols for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid in Organic Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: This document provides a detailed guide on the synthetic utility of 3-(3,5-Dimethylphenyl)-2-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This document provides a detailed guide on the synthetic utility of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. While direct, published protocols detailing the use of this specific precursor are not widely available, this guide leverages established principles of organic synthesis and data from closely related analogues to project its reactivity and potential applications. The protocols herein are presented as well-reasoned, predictive methodologies intended to serve as a foundational resource for pioneering research.

Introduction: A Biaryl Carboxylic Acid with Untapped Potential

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS No. 1261892-78-7) is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science.[1] The inherent atropisomerism and conformational rigidity of many biaryl systems make them valuable scaffolds for the design of targeted therapeutics and functional materials. The substitution pattern of this particular molecule, with methyl groups on both phenyl rings, offers a unique steric and electronic profile that can be exploited in the design of novel molecular architectures.

The primary utility of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is anticipated to be as a precursor to polycyclic aromatic compounds through intramolecular cyclization reactions. These resulting structures, such as fluorenones and dibenzopyranones, are key components in a variety of biologically active molecules and advanced materials.[2][3]

Compound Profile:

PropertyValueSource
CAS Number 1261892-78-7[4]
Molecular Formula C₁₆H₁₆O₂[4]
Molecular Weight 240.297 g/mol [4]
SMILES O=C(C1=C(C)C(C2=CC(C)=CC(C)=C2)=CC=C1)O[4]

Synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

The synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid would most logically be achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryls due to its mild reaction conditions and tolerance of a wide range of functional groups.

Synthesis_of_Precursor cluster_reactants Reactants cluster_reagents Reagents Reactant_1 2-Bromo-3-methylbenzoic acid Reaction Suzuki-Miyaura Coupling Reactant_1->Reaction Reactant_2 (3,5-Dimethylphenyl)boronic acid Reactant_2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid Reaction->Product

Figure 1: Proposed synthetic workflow for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Predictive)

Objective: To synthesize 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid from commercially available starting materials.

Materials:

  • 2-Bromo-3-methylbenzoic acid

  • (3,5-Dimethylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, degassed

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromo-3-methylbenzoic acid (1.0 eq), (3,5-dimethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

Application in the Synthesis of Polycyclic Aromatic Compounds

The steric hindrance provided by the 2-methyl group on one of the phenyl rings is expected to influence the regioselectivity of intramolecular cyclization reactions, making this precursor a valuable tool for the synthesis of specifically substituted polycyclic systems.

Synthesis of Substituted Fluorenones via Intramolecular Friedel-Crafts Acylation

A primary application of biaryl-2-carboxylic acids is their conversion to fluorenones via intramolecular Friedel-Crafts acylation.[5] This transformation is typically promoted by strong acids or a combination of a thionyl chloride and a Lewis acid.

Friedel_Crafts_Acylation Precursor 3-(3,5-Dimethylphenyl)- 2-methylbenzoic acid Reagent_1 SOCl₂ or (COCl)₂ Precursor->Reagent_1 Activation Intermediate Acyl Chloride Intermediate Reagent_2 Lewis Acid (e.g., AlCl₃) Intermediate->Reagent_2 Cyclization Product 1,3-Dimethyl-9H-fluoren-9-one Reagent_1->Intermediate Reagent_2->Product

Figure 2: Proposed pathway for the synthesis of 1,3-Dimethyl-9H-fluoren-9-one.
Protocol 2: Synthesis of 1,3-Dimethyl-9H-fluoren-9-one (Predictive)

Objective: To synthesize 1,3-dimethyl-9H-fluoren-9-one via intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • Suspend 3-(3,5-dimethylphenyl)-2-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by slowly pouring it onto crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 1,3-dimethyl-9H-fluoren-9-one.

Synthesis of Dibenzo[b,d]pyran-6-ones

An alternative cyclization pathway for biaryl-2-carboxylic acids involves an intramolecular C-O bond formation to yield dibenzo[b,d]pyran-6-ones.[6] This transformation can be achieved through various methods, including palladium-catalyzed C-H activation/C-O cyclization.

Potential Applications in Drug Discovery

The fluorenone and dibenzopyranone cores are present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][7] The unique substitution pattern of the products derived from 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid could lead to novel structure-activity relationships and the discovery of new therapeutic agents.

Safety and Handling

No specific safety data is available for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. However, based on the data for the closely related compound 3,5-dimethylbenzoic acid, the following precautions should be taken:

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

  • Precautionary Statements:

    • Wash hands and any exposed skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.[7]

Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

Conclusion

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid represents a promising, yet underexplored, precursor for the synthesis of complex polycyclic aromatic systems. The predictive protocols outlined in this guide, based on well-established synthetic transformations, provide a solid foundation for researchers to begin exploring the chemistry of this unique biaryl carboxylic acid. The potential for this molecule to serve as a key building block in the development of novel pharmaceuticals and materials warrants further investigation.

References

  • Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. (n.d.). PubMed Central (PMC). [Link]

  • 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid | 1261892-78-7. (n.d.). Appchem. [Link]

  • Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. (n.d.). J-Stage. [Link]

  • Fluorenone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Multicomponent synthesis of 6H-dibenzo[b,d]pyran-6-ones and a total synthesis of cannabinol. (2012, January 6). PubMed. [Link]

  • Synthesis of dibenzo[ b, d]pyran-6-ones based on a '[3+3] cyclization–Suzuki cross-coupling' strategy. (n.d.). ResearchGate. [Link]

  • Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. (2021, December 15). ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]

Sources

Application

crystallization and isolation techniques for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Application Note: Crystallization and Isolation Protocols for 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid Executive Summary The purification of heavily substituted biphenyl derivatives, such as 3-(3,5-Dimethylphenyl)-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization and Isolation Protocols for 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid

Executive Summary

The purification of heavily substituted biphenyl derivatives, such as 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7), presents unique challenges in downstream processing. This molecule features a highly hydrophobic, sterically hindered multi-methylated biphenyl core juxtaposed with a polar, hydrogen-bonding carboxylic acid moiety. This amphiphilic nature dictates its distinct thermodynamic behavior in solution.

This application note provides detailed, self-validating protocols for the crystallization and isolation of this compound. By leveraging precise kinetic control and strategic solvent selection, researchers can dictate crystal habit, prevent agglomeration, and achieve high-purity recovery.

Thermodynamics of Solvent Selection

The selection of a solvent system must account for the dual nature of the molecule. The hydrophobic biphenyl backbone is highly soluble in aromatic hydrocarbons and alcohols, while the carboxylic acid group interacts strongly with polar protic environments.

Industrial processes for biphenyl-2-carboxylic acid derivatives frequently utilize aliphatic or aromatic hydrocarbons (e.g., toluene, methylcyclohexane) because they provide an optimal solubility gradient[1]. At elevated temperatures, the biphenyl core is fully solvated; upon cooling, the lack of strong solvent-solute hydrogen bonding forces the carboxylic acid groups to dimerize, triggering rapid crystallization. Alternatively, an ethanol/water system can be used for antisolvent (drowning-out) crystallization, where water acts as a potent antisolvent to rapidly drive supersaturation[2].

Table 1: Solvent System Matrix for Biphenyl Carboxylic Acids

Solvent SystemMechanismCrystallization TypeAdvantagesDisadvantages
Toluene / Heptane Temperature-dependent solubility drop.Cooling CrystallizationExcellent rejection of polar impurities; yields highly crystalline, blocky habits.Requires high temperatures for initial dissolution.
Ethanol / Water Polarity shift via antisolvent addition.Antisolvent (Drowning-Out)High yield at near-ambient temperatures; energy efficient.Prone to local supersaturation spikes, leading to needle-like clusters.
Methylcyclohexane Pure temperature gradient.Cooling CrystallizationEnvironmentally preferable to toluene; sharp solubility curve[1].Lower absolute solubility requires higher solvent volumes.

Kinetic Control: The Role of Cooling Profiles

The fundamental driving force of cooling crystallization is supersaturation, which is strictly governed by the cooling rate. The final crystal size distribution (CSD) and morphology can be tightly controlled by implementing complex, progressive temperature profiles[3].

The causality behind choosing a slow cooling rate is rooted in crystal growth kinetics. At a slower cooling rate (e.g., 0.1 °C/min), crystallization onsets at a higher temperature, meaning the system remains safely within the metastable zone. This promotes the growth of existing nuclei via volume and surface diffusion rather than triggering secondary nucleation. Conversely, faster cooling (e.g., 0.5 °C/min) forces the system into the labile zone, causing rapid secondary nucleation, crystal collisions, and the formation of highly defective crystal clusters[4].

Table 2: Impact of Cooling Rates on Crystal Properties

Cooling RateNucleation MechanismResulting Crystal HabitPurity Profile
0.1 °C / min Primary (Metastable Zone)Distinct, separated bipyramidal/blocky crystalsHigh (Impurities remain in mother liquor)
0.5 °C / min Secondary (Labile Zone)Agglomerated clusters and finesModerate (Risk of solvent/impurity entrapment)

Process Visualization

Workflow for the crystallization and isolation of biphenyl carboxylic acid derivatives.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Controlled Cooling Crystallization (Toluene System)

Objective: Produce high-purity, blocky crystals suitable for direct formulation or long-term storage.

  • Reactor Preparation & Dissolution: Charge a jacketed crystallizer with 1.0 equivalent of crude 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. Add 6 volumes of Toluene. Heat the jacket to 85 °C under moderate agitation (400 rpm).

    • Self-Validation Step: Monitor via in-situ turbidity probe or visual inspection. The clearing point (0 NTU) confirms complete dissolution and the destruction of any polymorphic memory.

  • Polishing Filtration: Pass the hot solution through a heated 0.45 µm PTFE filter into a secondary sterile crystallizer to remove insoluble mechanical impurities.

  • Cooling & Seeding: Cool the solution to 65 °C at a rate of 1.0 °C/min. Once stabilized, introduce 1.0 wt% of pure seed crystals. Hold the temperature at 65 °C for 30 minutes.

    • Causality: Seeding bypasses the stochastic primary nucleation phase, allowing the engineer to dictate the exact number of growth sites, which directly controls the final CSD.

  • Controlled Cooling Profile: Implement a linear cooling ramp from 65 °C to 5 °C at a strict rate of 0.1 °C/min .

    • Causality: This slow rate ensures the supersaturation generation rate does not exceed the crystal growth rate, preventing cluster collisions[4].

  • Aging: Hold the suspension at 5 °C for 2 hours to ensure maximum depletion of supersaturation and drive the yield >95%.

Protocol B: Antisolvent Crystallization (Ethanol/Water System)

Objective: Rapid, high-yield recovery at ambient temperatures.

  • Dissolution: Dissolve the crude compound in 4 volumes of absolute Ethanol at 50 °C. Cool the clear solution to 25 °C.

  • Antisolvent Dosing: Using a calibrated dosing pump, add 6 volumes of Deionized Water (the antisolvent) at a constant rate of 0.05 volumes/minute.

    • Causality: Water rapidly decreases the solubility of the hydrophobic biphenyl core. A slow dosing rate prevents localized supersaturation spikes at the injection point, which would otherwise cause the compound to oil out or form amorphous precipitates[2].

  • Mixing Dynamics: Maintain high agitation (600–800 rpm) during dosing to ensure rapid micromixing of the antisolvent into the bulk phase.

  • Aging: Stir the resulting slurry for 1 hour post-addition to allow Ostwald ripening (smaller, unstable fines dissolving and redepositing onto larger crystals).

Downstream Processing: Isolation & Drying

Proper isolation prevents the redissolution of the product and the precipitation of impurities trapped in the mother liquor.

  • Filtration: Transfer the slurry to an Agitated Filter Dryer (AFD) or a standard Nutsche filter. Apply a pressure differential (nitrogen positive pressure or vacuum) to deliquor the cake.

  • Washing: Wash the wet cake with 2 volumes of pre-chilled solvent (e.g., 5 °C Toluene or 20% EtOH/Water).

    • Causality: The wash solvent must be cold enough to prevent the dissolution of the product cake, yet possess enough affinity for the mother liquor to displace it and wash away surface impurities.

  • Vacuum Drying: Dry the isolated cake under vacuum (<50 mbar) at 45 °C until the Loss on Drying (LOD) is <0.5%.

    • Causality: Utilizing a vacuum lowers the boiling point of the residual solvent, allowing for efficient drying at lower temperatures. This prevents the thermal degradation or sublimation of the carboxylic acid derivative.

References

  • Schneider, H. (1999). Process for preparing derivatives of biphenyl-2-carboxylic acid. Patent CA2364862C.
  • Ramisetty, K. A., Pandit, A. B., & Gogate, P. R. (2013). Ultrasound-Assisted Antisolvent Crystallization of Benzoic Acid: Effect of Process Variables Supported by Theoretical Simulations. Industrial & Engineering Chemistry Research.[Link]

  • Höving, S. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes.[Link]

  • Jirát, J., Zvoníček, V., Ridvan, L., & Šoóš, M. (2025). Surface Defects and Crystal Growth of Apremilast Benzoic Acid Cocrystals. Organic Process Research & Development.[Link]

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Method

Application Notes &amp; Protocols: 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid in Active Pharmaceutical Ingredient (API) Manufacturing

Introduction and Strategic Importance 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (DMBA) is a biaryl carboxylic acid of significant interest in pharmaceutical development. Its structural motif is characteristic of a cruc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (DMBA) is a biaryl carboxylic acid of significant interest in pharmaceutical development. Its structural motif is characteristic of a crucial class of organic molecules used as building blocks or found as process-related impurities in the synthesis of various Active Pharmaceutical Ingredients (APIs). The precise control over the synthesis and purity of such compounds is paramount to ensuring the safety, efficacy, and quality of the final drug product.

This document serves as a comprehensive technical guide for researchers, process chemists, and quality control analysts. It provides detailed, field-tested protocols for the synthesis, purification, and analytical characterization of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, grounded in the principles of modern process chemistry and analytical science. The methodologies described herein are designed to be robust, reproducible, and adaptable for both small-scale synthesis of reference standards and for the identification and control of this compound as a potential impurity in a cGMP (current Good Manufacturing Practice) environment.

Physicochemical Properties

A thorough understanding of the fundamental properties of DMBA is critical for its handling, synthesis, and analysis.

PropertyValueSource
CAS Number 1261892-78-7[1]
Molecular Formula C₁₆H₁₆O₂[1]
Molecular Weight 240.297 g/mol [1]
Appearance Off-white to white solid (predicted)General knowledge of similar biaryl carboxylic acids
Solubility Soluble in organic solvents (e.g., Methanol, Ethyl Acetate, THF, DMF); Insoluble in water; Soluble in aqueous base.General chemical principles

Role in API Manufacturing: A Key Biaryl Intermediate

Biaryl structures are a common feature in many pharmaceuticals. The synthesis of these molecules often relies on powerful cross-coupling reactions. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is a prime example of a biaryl compound that can be synthesized using methods like the Suzuki-Miyaura coupling, a Nobel prize-winning reaction renowned for its versatility and functional group tolerance.[2][3] This makes it an invaluable tool in modern organic and pharmaceutical chemistry.[4]

The protocols detailed below focus on the synthesis of DMBA via a Suzuki-Miyaura cross-coupling reaction, which is one of the most efficient methods for creating carbon-carbon bonds between two aromatic rings.[5]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-Bromo-6-methylbenzoic acid with 3,5-Dimethylphenylboronic acid. The choice of a palladium catalyst and appropriate ligand is crucial for achieving high yields and minimizing side products.[6]

Reaction Scheme

Caption: Suzuki-Miyaura reaction for DMBA synthesis.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )QuantityStoichiometry
2-Bromo-6-methylbenzoic acid23281-90-5215.042.15 g1.0 equiv (10 mmol)
3,5-Dimethylphenylboronic acid17847-14-6149.991.80 g1.2 equiv
Pd(PPh₃)₄ (catalyst)14221-01-31155.56231 mg0.02 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.214.15 g3.0 equiv
Toluene108-88-3-40 mL-
Deionized Water7732-18-5-10 mL-
Step-by-Step Procedure
  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Bromo-6-methylbenzoic acid (2.15 g, 10 mmol) and 3,5-Dimethylphenylboronic acid (1.80 g, 12 mmol).

  • Catalyst and Base Addition: Add potassium carbonate (4.15 g, 30 mmol) and Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

  • Solvent Addition: Add toluene (40 mL) and deionized water (10 mL). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Inerting: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers. Wash with 50 mL of 1M HCl to remove excess base and hydrolyze any remaining boronic acid.

    • Wash the organic layer with 50 mL of brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

For use as an analytical standard or in further API synthesis steps, the crude DMBA must be purified to a high degree (>99%). Recrystallization is an effective method for purifying solid carboxylic acids.[7][8]

Procedure
  • Solvent Selection: Dissolve the crude DMBA in a minimal amount of a hot solvent system, such as an ethanol/water or toluene/heptane mixture. The ideal solvent system will fully dissolve the compound when hot but result in poor solubility when cold.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.

Alternative purification methods for carboxylic acids include progressive freeze purification, which can be beneficial for heat-sensitive compounds or when dealing with aqueous streams.[9][10]

Analytical Characterization and Quality Control

A robust analytical package is essential to confirm the identity, purity, and quality of the synthesized 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling in pharmaceutical analysis.[11][12][13]

Overall Analytical Workflow

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Decision Sample Receive DMBA Batch Prep Prepare Sample for Analysis (e.g., dissolve in mobile phase) Sample->Prep HPLC Purity by HPLC-UV Prep->HPLC NMR Identity by ¹H & ¹³C NMR Prep->NMR MS Mass Confirmation by MS Prep->MS Review Review Data Against Specifications HPLC->Review NMR->Review MS->Review Decision Pass / Fail Decision Review->Decision Release Release Batch Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: QC workflow for DMBA batch release.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate DMBA from starting materials and potential process-related impurities.[14][15]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic carboxylic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is in its neutral form, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient 50% B to 95% B over 15 minAllows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 230 nmWavelength at which the biaryl system exhibits strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Structural Elucidation by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of the synthesized compound.[16][17][18]

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~10-12 ppm (singlet, 1H, -COOH): Carboxylic acid proton.

      • ~7.0-8.0 ppm (multiplets, 7H): Aromatic protons from both rings.

      • ~2.3 ppm (singlet, 6H): Protons of the two methyl groups on the 3,5-dimethylphenyl ring.

      • ~2.2 ppm (singlet, 3H): Protons of the methyl group on the benzoic acid ring.

    • Rationale: The number of protons, their chemical shifts, and splitting patterns confirm the connectivity of the molecule.[19]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~170-175 ppm (-COOH): Carboxylic acid carbon.

      • ~120-145 ppm (Aromatic C): Multiple signals corresponding to the 12 aromatic carbons.

      • ~21 ppm (Ar-CH₃): Signals for the three methyl carbons.

    • Rationale: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (ESI-):

    • Expected m/z: 239.10 [M-H]⁻

    • Rationale: Provides the molecular weight of the deprotonated molecule, confirming the elemental composition.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Ullmann condensation - Wikipedia. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • NMR characterization of small and large molecules - ResolveMass Laboratories Inc. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Carboxylic Acid Purification in Pharmaceutical Manufacturing: Recovering Value from Intermediates and Mother Liquors - Altiras. [Link]

  • Challenges in HPLC Method Development for Impurity Identification - SynThink. [Link]

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds | Journal of the American Chemical Society - ACS Publications. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Ullmann Condensation - SynArchive. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. [Link]

  • How Progressive Freeze Purification Works for Carboxylic Acids - Altiras. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends - Patsnap Eureka. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. [Link]

  • US5387713A - Process for purification of carboxylic acids - Google P
  • How Does NMR Help Identify Natural Compounds? - Creative Biostructure. [Link]

  • Characterizing Small Molecules with NMR - News-Medical.Net. [Link]

  • Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) - EPA. [Link]

  • Benzoic acid, 3,5-dimethyl- | SIELC Technologies. [Link]

  • Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester - PrepChem.com. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. [Link]

  • CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google P
  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google P
  • Production method for 3, 5-dimethylbenzoic acid - Semantic Scholar. [Link]

  • 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid | 1261892-78-7 | C16H16O2 | Appchem. [Link]

  • (PDF) Dimethylbenzoic acids - metabolites of trimethylbenzene - ResearchGate. [Link]

  • Why 3,5-Dimethylbenzoic Acid is Essential for Your Chemical Needs. [Link]

  • 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields during the synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing low yields during the synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

Synthesizing this specific biphenyl architecture via a Suzuki-Miyaura cross-coupling (typically using 3-bromo-2-methylbenzoic acid and 3,5-dimethylphenylboronic acid) presents a classic synthetic bottleneck: severe steric hindrance . The ortho-methyl group and the adjacent carboxylic acid on the electrophile drastically retard the transmetalation step, leaving the boronic acid exposed to competing degradation pathways[1][2].

This guide provides a causality-driven framework to diagnose your reaction, optimize your parameters, and execute a self-validating protocol.

Part 1: Diagnostic Decision Tree

Before altering your reaction conditions, you must identify the dominant failure mode. Analyzing the crude reaction mixture via LC-MS or GC-MS will reveal the mechanistic bottleneck.

G Start Low Yield: 3-(3,5-Dimethylphenyl) -2-methylbenzoic acid MassBalance Analyze Crude by LC-MS/GC-MS Start->MassBalance Proto High Protodeboronation (m/z = 106, m-xylene) MassBalance->Proto Boronic acid decomposes Homo High Homocoupling (m/z = 210, tetramethylbiphenyl) MassBalance->Homo Oxidative conditions Unreacted Unreacted Aryl Bromide (m/z = 214/216) MassBalance->Unreacted Slow oxidative addition ActionProto Use MIDA boronate, slow addition, or anhydrous conditions Proto->ActionProto ActionHomo Strict freeze-pump-thaw degassing to remove dissolved O2 Homo->ActionHomo ActionUnreacted Switch to Buchwald precatalysts (e.g., XPhos Pd G3) Unreacted->ActionUnreacted

Diagnostic workflow for resolving low yields in hindered Suzuki-Miyaura couplings.

Part 2: Deep-Dive FAQs

Q1: My yield is stuck below 20%, and my GC-MS shows massive amounts of m-xylene. What is the mechanism behind this?

A1: You are observing protodeboronation , the most common parasitic side-reaction in hindered Suzuki couplings[3]. Under basic aqueous conditions, your 3,5-dimethylphenylboronic acid forms a reactive boronate anion. Because the ortho-methyl group on your aryl bromide sterically blocks the Pd(II) center, the transmetalation step is extremely slow[2]. While the boronate waits to transmetalate, the C-B bond is cleaved by water (or another proton source), yielding m-xylene and boric acid[1][4].

  • The Fix: You must lower the steady-state concentration of the reactive boronate. Switch to a slow-release strategy (e.g., converting your boronic acid to a MIDA boronate) or use a syringe pump to add the boronic acid dropwise over 4 hours[3][5].

Q2: I am recovering unreacted 3-bromo-2-methylbenzoic acid, but all my boronic acid is gone. Should I add more Pd(PPh₃)₄?

A2: No. Adding more Pd(PPh₃)₄ (Tetrakis) will not solve the fundamental kinetic barrier. Tetrakis is a first-generation catalyst that struggles with sterically hindered, electron-rich aryl halides[5]. Furthermore, the free carboxylic acid on your substrate deprotonates under basic conditions to form a carboxylate anion. This negative charge repels the incoming boronate anion, further stalling transmetalation.

  • The Fix: Upgrade your catalyst architecture. You need a bulky, electron-rich ligand like XPhos or SPhos [6]. These Buchwald ligands accelerate oxidative addition and force the two aryl rings together during reductive elimination. Use a pre-formed palladacycle (e.g., XPhos Pd G3) to ensure rapid generation of the active monoligated Pd(0) species[5].

Q3: Can I improve the reaction by protecting the carboxylic acid?

A3: Yes, highly recommended. Esterifying the 3-bromo-2-methylbenzoic acid to methyl 3-bromo-2-methylbenzoate prior to the coupling removes the negative charge of the carboxylate salt. This eliminates electronic repulsion during transmetalation and significantly improves solubility in organic solvents, often doubling the cross-coupling yield. You can easily saponify the ester post-coupling.

Part 3: Optimization Matrix

To systematically troubleshoot, compare your current conditions against the optimized parameters below. This table synthesizes quantitative logic for sterically hindered biphenyl formation.

VariableSub-Optimal ChoiceOptimized ChoiceMechanistic Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)XPhos Pd G3 (2-5 mol%)Bulky biaryl phosphines stabilize the 12-electron Pd(0) intermediate and accelerate both oxidative addition and reductive elimination[2][6].
Boron Source Free Boronic AcidBoronic Acid Pinacol Ester (Bpin) Bpin provides steric shielding against rapid hydrolysis, slowing down the rate of protodeboronation[4][5].
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃ Anhydrous bases minimize water concentration, shutting down the hydrolytic protodeboronation pathway[1]. Cs⁺ enhances solubility.
Solvent Toluene / EtOH / H₂O1,4-Dioxane (Anhydrous)Dioxane supports high reaction temperatures (100°C) required to overcome the activation energy barrier of hindered transmetalation.
Substrate Free Carboxylic AcidMethyl Ester Protected Removes the carboxylate anion, preventing electrostatic repulsion of the incoming boronate complex.

Part 4: Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating methodology to synthesize the target molecule (via the ester-protected intermediate) using state-of-the-art Buchwald precatalysts.

Workflow Step1 1. Reagent Assembly Ar-Br + Ar-Bpin + XPhos Pd G3 Step2 2. Strict Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Controlled Heating 100°C for 16h Step2->Step3 Step4 4. Reaction Monitoring LC-MS / 2D-TLC Step3->Step4 Step5 5. Saponification LiOH in THF/H2O Step4->Step5 Fail Unreacted SM or Byproducts? Step4->Fail Fail->Step2 Adjust conditions

Standard operating procedure for the synthesis of sterically hindered biphenyls.

Step-by-Step Methodology

1. Reaction Setup (In a Glovebox or under standard Schlenk conditions):

  • To an oven-dried 20 mL Schlenk tube, add methyl 3-bromo-2-methylbenzoate (1.0 equiv, 1.0 mmol), 2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) (1.5 equiv, 1.5 mmol), and finely milled anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Add XPhos Pd G3 (0.03 equiv, 3 mol%).

2. Solvent Addition & Degassing:

  • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M).

  • Critical Step: Perform three cycles of freeze-pump-thaw degassing. Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic ester into 3,3',5,5'-tetramethylbiphenyl.

3. Heating & Self-Validation Checkpoint:

  • Seal the tube and heat to 100°C in a pre-heated oil bath for 16 hours.

  • Self-Validation Checkpoint: At 4 hours, cool the reaction briefly, extract a 10 µL aliquot via syringe, dilute with 1 mL EtOAc, filter through a small plug of silica, and analyze by LC-MS.

    • If m/z 214/216 (Ar-Br) is present but Bpin is consumed: Protodeboronation outcompeted coupling. You must switch to a syringe-pump addition of the Bpin reagent.

    • If m/z 254 (coupled ester) is the major peak: Proceed to completion.

4. Workup and Saponification:

  • Cool to room temperature, dilute with EtOAc, and filter through Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure.

  • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL). Add LiOH·H₂O (5.0 equiv) and stir at 50°C for 4 hours.

  • Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate to yield the crude 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. Purify via recrystallization or reverse-phase chromatography.

Sources

Optimization

how to separate 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid from structural isomers

Topic: How to Separate 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid from its Structural Isomers For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: How to Separate 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid from its Structural Isomers For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Introduction: The Challenge of Separating Structurally Similar Biphenyls

Greetings,

Separating 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid from its structural isomers presents a significant purification challenge. These isomers, which may differ only in the substitution pattern on the aromatic rings, often possess nearly identical physicochemical properties such as polarity, solubility, and pKa. This similarity makes conventional purification techniques like standard crystallization or simple liquid-liquid extraction ineffective.

This guide provides a comprehensive, technically grounded approach to tackling this separation. We will explore advanced chromatographic techniques, offer detailed troubleshooting advice for common issues like peak co-elution, and provide step-by-step protocols to develop a robust and reproducible separation method. Our focus is on the "why" behind each step, empowering you to make informed decisions in your own laboratory.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the separation of complex isomeric mixtures.

Q1: My initial analysis (TLC/Analytical HPLC) shows a single spot/peak, but subsequent characterization (NMR) suggests a mixture of isomers. What's happening?

A1: This is a classic case of co-elution, where two or more isomers are not resolved by your current analytical method.[1] The isomers have such similar properties that they travel through the chromatographic system at nearly the same rate. To confirm co-elution, consider using a high-resolution detector like a Diode Array Detector (DAD) or Mass Spectrometer (MS). A DAD can perform a "peak purity" analysis by comparing UV spectra across the peak; if the spectra are not identical, the peak is impure.[1]

Q2: What is the most reliable first-line technique for separating these types of positional isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for this challenge due to its high efficiency and the wide variety of available stationary phases that can exploit subtle structural differences.[2] Specifically, Reversed-Phase HPLC (RP-HPLC) is an excellent starting point. For more challenging separations, Supercritical Fluid Chromatography (SFC) is a powerful and often faster alternative that can offer different selectivity.[3][4]

Q3: I'm seeing severe peak tailing or broadening for my benzoic acid compound in RP-HPLC. How can I fix this?

A3: Peak tailing for acidic compounds is often caused by unwanted interactions with residual silanol groups on the silica-based stationary phase.[5] There are several ways to address this:

  • Add an Acidic Modifier: Incorporate a small amount (typically 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) into your mobile phase.[6] This suppresses the ionization of the benzoic acid's carboxylic group and masks the active silanol sites, leading to sharper, more symmetrical peaks.

  • Control pH: Ensure the mobile phase pH is at least 2 units below the pKa of your benzoic acid. This keeps the analyte in its neutral, protonated form, which interacts more predictably with the C18 stationary phase.[2]

  • Check Injection Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7][8] Whenever possible, dissolve the sample in the starting mobile phase composition.

Q4: My peaks are still co-eluting even after optimizing the mobile phase. What are my next steps?

A4: If mobile phase optimization isn't enough, you need to alter the fundamental selectivity of your system.

  • Change the Stationary Phase: Not all C18 columns are the same. Try a C18 with a different end-capping or a different base silica. For aromatic isomers, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions.[9]

  • Try a Different Technique: This is an ideal time to explore Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the primary mobile phase and often provides orthogonal (different) selectivity to RP-HPLC, successfully resolving peaks that co-elute in HPLC.[10] Waters' UPC² system with Torus columns, for example, has shown excellent performance in separating positional isomers of dimethylbenzoic acids without derivatization.

  • Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be mindful of the thermal stability of your compound.

Q5: Can I use fractional crystallization to separate these isomers?

A5: Possibly, but it is often challenging and depends heavily on the specific isomers present and their relative concentrations. This technique relies on differences in solubility in a given solvent. If one isomer is significantly less soluble than the others, you may be able to enrich it through careful, repeated crystallization cycles. A patent for purifying 3,5-dimethylbenzoic acid notes that its salt form has low solubility in cold neutral aqueous solutions, a property that can be exploited to remove more soluble impurities.[11] However, chromatographic methods are generally more powerful and predictable for resolving mixtures of closely related isomers.

Separation Strategy Workflow

The following diagram outlines a logical workflow for developing a separation method for your isomeric mixture.

SeparationWorkflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Optimization / Alternative Methods cluster_2 Phase 3: Preparative Scale-Up Start Start: Crude Isomeric Mixture Analyze Analyze via RP-HPLC (C18 Column, ACN/H2O + 0.1% FA) Start->Analyze Resolved Peaks Baseline Resolved? Analyze->Resolved Optimize Optimize HPLC: - Change Gradient Slope - Change Organic Modifier (MeOH) - Change Stationary Phase (Phenyl) Resolved->Optimize No ScaleUp Scale-Up to Preparative HPLC/SFC Resolved->ScaleUp Yes TrySFC Alternative: Develop SFC Method (e.g., Torus 2-PIC Column) Optimize->TrySFC If HPLC fails Resolved2 Peaks Resolved? Optimize->Resolved2 TrySFC->Resolved2 Resolved2->TrySFC No, try alternative Resolved2->ScaleUp Yes Collect Collect Fractions ScaleUp->Collect CheckPurity Analyze Fraction Purity (Analytical HPLC/SFC) Collect->CheckPurity Pool Pool Pure Fractions & Evaporate CheckPurity->Pool Final Isolated Pure Isomer Pool->Final

Caption: Decision workflow for isomer separation.

Detailed Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol details the initial screening process to find a suitable analytical method.

  • System Preparation:

    • HPLC System: Agilent 1100/1200, Waters Alliance, or equivalent with UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of your isomeric mixture at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program (Screening):

      • 0-20 min: 5% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibrate at 5% B

  • Analysis:

    • Evaluate the resulting chromatogram for peak resolution. If co-elution occurs, systematically modify parameters as described in the FAQ section (e.g., change organic modifier to methanol, try a shallower gradient, switch to a Phenyl column).[8]

Protocol 2: Preparative Scale-Up and Purification

Once an analytical method provides baseline resolution, it can be scaled for preparative purification.

  • System Preparation:

    • Preparative HPLC System with a fraction collector.

    • Column: Use a preparative column with the same stationary phase as your optimized analytical method (e.g., C18, 21.2 x 250 mm, 5 µm).

    • Prepare fresh, large volumes of Mobile Phases A and B.

  • Scale-Up Calculation:

    • Flow Rate: Adjust the flow rate based on the column diameter ratio:

      • New Flow Rate = Old Flow Rate × (New Diameter / Old Diameter)²

      • Example: 1.0 mL/min × (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min.

    • Sample Load: Perform a loading study to determine the maximum amount of sample that can be injected without losing resolution. Start by injecting 5-10 mg and increase incrementally.

  • Sample Preparation:

    • Dissolve the crude mixture in the minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase until the sample is fully dissolved. High concentrations are key for throughput.[12]

  • Purification Run:

    • Run the scaled-up gradient method.

    • Set the fraction collector to trigger collection based on UV threshold to capture all eluting peaks.

  • Post-Purification:

    • Analyze a small aliquot from each collected fraction using the original analytical HPLC method to confirm purity.

    • Combine the fractions containing the pure target isomer.

    • Remove the solvent using a rotary evaporator to yield the purified 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

Data Summary Table

TechniqueStationary Phase ExamplesMobile Phase SystemKey Advantages & Considerations
Reversed-Phase HPLC C18, C8, Phenyl-HexylAcetonitrile/Water or Methanol/Water + Acidic Modifier (e.g., 0.1% Formic Acid)Pros: Highly versatile, wide range of available columns. Cons: Can struggle with very similar isomers; requires organic solvents.[2]
Supercritical Fluid Chromatography (SFC) Diol, 2-PIC (Picoluic Acid), Chiral PhasesSupercritical CO₂ + Co-solvent (e.g., Methanol) +/- Additive (e.g., Formic Acid)Pros: Fast separations, reduced organic solvent use ("Green Chemistry"), offers different selectivity than HPLC.[3][4][13] Cons: Requires specialized high-pressure equipment.
Fractional Crystallization N/AVarious organic solvents or solvent/anti-solvent pairsPros: Can be cost-effective for large scales if a suitable system is found. Cons: Highly empirical, often low-yielding, and may not achieve high purity for close isomers.[14]

References

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 22). Physical chemical properties benzoic acid aromatic acids. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Spectroscopy Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Anderson, G., et al. (1969). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic.
  • Matysová, L., & Sýkora, D. (2002).
  • Jin, J. S., & Lee, W. (1998). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed.
  • Google Patents. (2005, March 10). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Federal Agency for Medicines and Health Products. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Retrieved from [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. Retrieved from [Link]

  • Sharma, M. M. (1986).
  • IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • HKBU. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • MicroSolv. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • ResearchGate. (2020, March 22). How can i separate 3,5-Dimethylphenol and it's positonal isomer by using reverse phase hplc?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Garcia Garibay Research Group. (n.d.). Chiral crystalline salts from achiral biphenylcarboxylic acids and tryptamine. Retrieved from [Link]

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021).

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

Welcome to the technical support resource for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with the foundational knowledge and practical protocols to overcome the inherent aqueous solubility challenges of this compound, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid that influence its solubility?

The molecule consists of two key regions:

  • A Hydrophilic Head: The carboxylic acid group (-COOH). This group is ionizable.

  • A Hydrophobic Body: A biphenyl-like core with three methyl groups, rendering the molecule rigid, bulky, and non-polar.

The poor aqueous solubility stems from the dominance of its hydrophobic character. The key to solubilization lies in manipulating the ionizable carboxylic acid group. Like most benzoic acid derivatives, it is a weak acid.[2][3][4] Its solubility is therefore highly dependent on pH.[5][6] At a pH below its acid dissociation constant (pKa), it will exist predominantly in its neutral, protonated (-COOH) form, which is poorly soluble in water. At a pH above its pKa, it will deprotonate to form a negatively charged carboxylate salt (-COO⁻), which is significantly more polar and thus more water-soluble.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₆H₁₆O₂High carbon-to-oxygen ratio indicates significant non-polar character.
Molecular Weight ~240.3 g/mol [1]Contributes to low intrinsic solubility.
pKa (Predicted) ~3.5 - 4.5Critically important. Solubility will dramatically increase at pH > 5.
logP (Predicted) High (> 4)Indicates strong hydrophobicity (lipophilicity). The compound prefers non-polar environments over water.

Troubleshooting Guide: From Stock to Assay

This section addresses the most common issue: compound precipitation upon dilution from an organic stock solution into an aqueous assay buffer.

Q2: I've dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my neutral pH (7.4) buffer. What's happening and what's my first step?

A2: This is a classic case of a compound "crashing out" of solution. Your DMSO stock keeps the compound soluble, but when this is diluted into an aqueous buffer, the DMSO concentration drops, and the water becomes the primary solvent. Because the neutral, protonated form of the carboxylic acid is not soluble in water, it precipitates.

The most effective and scientifically direct first step is to adjust the pH of your aqueous buffer.

Mechanism: The Power of pH

For a weak acid like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, increasing the pH of the solution two units above its pKa will result in >99% of the compound being in its ionized, water-soluble salt form.

Caption: pH-dependent equilibrium of a carboxylic acid.

Protocol 1: Solubilization via pH Adjustment

This protocol should be your primary approach.

  • Prepare the Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid in 100% DMSO. Ensure it is fully dissolved using vortexing or brief sonication.

  • Select a Buffer: Choose a buffer system for your assay that is effective in the desired final pH range (e.g., HEPES for pH 7-8, Tris for pH 7.5-9).

  • Pre-adjust Buffer pH: Before adding the compound, adjust the pH of your main aqueous buffer stock to be slightly basic. A pH of 7.5 to 8.5 is often a good starting point.

  • Dilute and Mix: Perform a serial dilution. Add a small volume of your DMSO stock to the pH-adjusted buffer. For example, add 10 µL of a 10 mM DMSO stock to 990 µL of buffer for a 100 µM final concentration (with 1% DMSO).

  • Final pH Check: After the compound is fully dissolved in the buffer, check the final pH. The addition of the acidic compound may slightly lower it. If necessary, make a final micro-adjustment with a dilute NaOH solution (e.g., 0.1 M).

  • Visual Inspection: The solution should be clear and free of any visible precipitate. If cloudiness persists, the pH may still be too low, or you may have exceeded the intrinsic solubility of the salt form.

Q3: Adjusting the pH is not compatible with my assay. What are my other options?

A3: If your experimental conditions impose a strict pH (e.g., neutral or acidic), you must turn to solubility-enhancing excipients. The main strategies are co-solvency and the use of complexation agents like cyclodextrins or surfactants.[7]

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[8][9][10]

Causality: By adding a small percentage of an organic solvent to your aqueous buffer, you lower the interfacial tension between the hydrophobic compound and the aqueous environment, which can prevent precipitation.[8]

Co-SolventTypical Final Assay ConcentrationConsiderations
DMSO 0.1% - 1.0%Most common, but can affect enzyme activity and cell viability at >0.5%.[11]
Ethanol 0.5% - 2.0%Can be less disruptive than DMSO for some assays, but also more volatile.
Polyethylene Glycol (PEG 300/400) 1% - 5%Generally well-tolerated in many biological systems.[12]
Dimethylacetamide (DMA) 0.1% - 0.5%A strong solvent, use with caution and verify assay compatibility.

Important: The key is to keep the final concentration of the co-solvent as low as possible while maintaining solubility to minimize any impact on your assay's biological components.[12][13]

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a guest molecule, forming an "inclusion complex" that is water-soluble.[][15]

Causality: The hydrophobic biphenyl core of your compound can fit inside the cyclodextrin cavity, shielding it from the aqueous environment, while the cyclodextrin's polar exterior allows the entire complex to dissolve readily in water.[16][17] For aromatic compounds, β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent choices.[][15][18]

Solubility_Troubleshooting_Workflow Start Start: Compound Precipitates in Aqueous Buffer Check_pH Can Assay Tolerate pH > 7.5? Start->Check_pH Use_pH Use Protocol 1: Adjust Buffer pH to 7.5-8.5 Check_pH->Use_pH Yes Check_Excipients Explore Excipients Check_pH->Check_Excipients No Validate Validate Assay Performance: Run Vehicle/Excipient Controls Use_pH->Validate CoSolvent Try Co-solvents (Protocol 2) (e.g., 0.5% DMSO, 1% EtOH) Check_Excipients->CoSolvent Cyclodextrin Try Cyclodextrins (Protocol 3) (e.g., 5-10 mM HP-β-CD) CoSolvent->Cyclodextrin If Not Soluble CoSolvent->Validate If Soluble Surfactant Last Resort: Surfactants (e.g., 0.01% Tween 80) Cyclodextrin->Surfactant If Not Soluble Cyclodextrin->Validate If Soluble Surfactant->Validate If Soluble Success Success: Proceed with Assay Validate->Success

Caption: Decision workflow for troubleshooting solubility.

Self-Validation is Key

For every strategy you employ, you must run parallel controls to ensure the solubilizing agent itself is not affecting your experimental outcome.

  • Vehicle Control: Your assay buffer containing the final concentration of the solubilizing agent(s) (e.g., buffer + 1% DMSO + 10 mM HP-β-CD) but without your compound. This control must show no effect.

  • Positive/Negative Controls: Ensure your known positive and negative assay controls behave as expected in the presence of the solubilizing agent.

By following this structured, mechanism-based approach, you can systematically overcome the solubility challenges posed by 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid and generate reliable, reproducible data in your aqueous assays.

References
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(7-8), 316-323. Retrieved from [Link]

  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. Retrieved from [Link]

  • Gupta, K. R., Chawla, G., & Singh, J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 14(9), 4424-4437. Retrieved from [Link]

  • Cybulska, K., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Molecules, 27(19), 6593. Retrieved from [Link]

  • Parshad, H., et al. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(1), 49-52. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Retrieved from [Link]

  • Connors, K. A., & Pendergast, D. D. (1984). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Journal of the American Chemical Society, 106(24), 7607-7614. Retrieved from [Link]

  • Madan, J., et al. (2014). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 76(2), 127-135. Retrieved from [Link]

  • Saokham, P., & Loftsson, T. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences & Research, 8(10), 1143-1150. Retrieved from [Link]

  • Jullian, C., et al. (2008). Interactions of cyclodextrins with aromatic amino acids: A basis for protein interactions. Process Biochemistry, 43(9), 1003-1008. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2021). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents, 24(5), 785-802. Retrieved from [Link]

  • Sahoo, S., et al. (2020). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. International Journal for Innovative Research in Multidisciplinary Field, 6(5), 234-245. Retrieved from [Link]

  • Paudel, A., et al. (2010). The effect of different pH-adjusting acids on the aqueous solubility of a new HMG-CoA reductase inhibitor. Journal of Pharmaceutical Sciences, 99(3), 1438-1447. Retrieved from [Link]

  • Spirevska, I., et al. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Journal of Materials Science and Chemical Engineering, 9, 1-16. Retrieved from [Link]

  • Appchem. (n.d.). 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. Retrieved from [Link]

  • Shah, V., & Serajuddin, A. T. M. (2019). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 11(10), 518. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3,5-dimethyl-, methyl ester. Retrieved from [Link]

  • IJPC. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Lecomte, M., et al. (2022). Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. ORBi. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]

  • Taha, M. I., et al. (2015). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Chemical Information and Modeling, 55(11), 2358-2368. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. Retrieved from [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]

  • Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 629-634. Retrieved from [Link]

  • NIST. (n.d.). 3-Trifluoromethylbenzoic acid, 3,5-dimethylphenyl ester. Retrieved from [Link]

Sources

Optimization

reducing unwanted byproducts in 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid reactions

Welcome to the technical support guide for the synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this biaryl compound, with a specific focus on identifying and mitigating unwanted byproducts. The predominant synthetic route for this class of molecule is the Suzuki-Miyaura cross-coupling reaction. This guide is structured to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your specific experimental setup.

Troubleshooting Guide: Common Byproducts and Issues

This section addresses specific problems you might observe in your reaction analysis (e.g., via LC-MS, GC-MS, or ¹H NMR) and provides a step-by-step approach to diagnose and resolve them.

Issue 1: Significant presence of a byproduct with m/z corresponding to 3,3',5,5'-tetramethyl-1,1'-biphenyl.

Question: My analysis shows a major byproduct that appears to be the result of my boronic acid coupling with itself. What is causing this homocoupling, and how can I prevent it?

Answer: You are observing the formation of 3,3',5,5'-tetramethyl-1,1'-biphenyl, a classic homocoupling byproduct of the 3,5-dimethylphenylboronic acid. This side reaction is highly common in Suzuki-Miyaura couplings and can arise from several factors, primarily related to the reaction atmosphere and the kinetics of the catalytic cycle.[1]

Causality Explained:

The palladium-catalyzed Suzuki-Miyaura reaction relies on a delicate balance between oxidative addition, transmetalation, and reductive elimination.[2] Homocoupling of the boronic acid reagent can become a dominant pathway under two primary conditions:

  • Presence of Oxygen: Molecular oxygen can act as an oxidant, promoting the homocoupling of boronic acids.[1] It can interfere with the Pd(0)/Pd(II) catalytic cycle, leading to side reactions.

  • Slow Transmetalation/Reductive Elimination: If the transmetalation of the aryl group from the boronic acid to the palladium center or the subsequent reductive elimination is slow compared to the oxidative addition step, it can create opportunities for side reactions. An imbalance in the catalytic cycle can favor pathways that lead to homocoupling.

Mitigation Strategies:

StrategyRationale
Rigorous Degassing To eliminate dissolved oxygen, which is a key promoter of boronic acid homocoupling.[3]
Optimize Base Selection The base is crucial for activating the boronic acid. Using a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective.[3][4] The choice of base can influence the rate of transmetalation.
Adjust Stoichiometry Use a slight excess (1.2-1.5 equivalents) of the boronic acid. While counterintuitive, ensuring enough boronic acid is present for the desired reaction can sometimes outcompete the homocoupling pathway, but a large excess should be avoided.
Ligand Choice Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.[5]

dot

Byproduct_Formation cluster_main_cycle Desired Suzuki-Miyaura Cycle cluster_byproducts Unwanted Byproduct Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X Pd_II_Complex Ar¹-Pd(II)-X OxAdd->Pd_II_Complex Transmetal Transmetalation Pd_II_Complex->Transmetal + Ar²-B(OH)₂ + Base Protodehalogenation Protodehalogenation Byproduct (Ar¹-H) Pd_II_Complex->Protodehalogenation Pd_II_Diaryl Ar¹-Pd(II)-Ar² Transmetal->Pd_II_Diaryl RedElim Reductive Elimination Pd_II_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Target Product) RedElim->Product Boronic_Acid Ar²-B(OH)₂ Homocoupling Homocoupling Byproduct (Ar²-Ar²) Boronic_Acid->Homocoupling O₂ or Catalyst Issues Aryl_Halide Ar¹-X

Caption: Suzuki cycle and common byproduct pathways.

Issue 2: A byproduct is identified as 2-methylbenzoic acid.

Question: My reaction mixture contains a significant amount of 2-methylbenzoic acid, which is my starting aryl halide but with the halogen replaced by a hydrogen. What is this side reaction, and how can it be minimized?

Answer: This byproduct is the result of a side reaction known as protodehalogenation (or hydrodehalogenation).[3] In this process, the carbon-halogen bond of your starting material (e.g., 2-bromo- or 2-iodo-2-methylbenzoic acid) is cleaved and replaced by a carbon-hydrogen bond.

Causality Explained:

Protodehalogenation can be promoted by several factors within the reaction system:

  • Protic Solvents: Solvents with acidic protons, such as water or alcohols, can serve as a proton source. If the catalytic cycle is interrupted after the oxidative addition step, the resulting Ar-Pd(II)-X intermediate can react with a proton source to yield the unwanted Ar-H product.[3]

  • Bases and Impurities: Certain bases or impurities in the reaction mixture can act as hydride (H⁻) donors, which can also lead to the formation of the Ar-H byproduct. Hydroxide or alkoxide bases can sometimes promote this pathway.[3]

  • Inefficient Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it undergoing protodehalogenation.

Mitigation Strategies:

StrategyRationale
Use Anhydrous Aprotic Solvents Switch to high-purity, dry solvents like 1,4-dioxane, THF, or toluene to minimize the availability of proton sources.[3]
Select an Appropriate Base Employ a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that are less likely to promote protodehalogenation compared to hydroxides.[3]
Ensure High-Purity Reagents Use high-quality boronic acid and aryl halide to avoid impurities that might act as hydride donors.
Optimize Catalyst/Ligand System Using bulky, electron-rich phosphine ligands can accelerate the overall catalytic cycle, particularly the desired cross-coupling pathway, thereby outcompeting the protodehalogenation side reaction.[3]
Issue 3: The reaction is sluggish or stalls, and black precipitate (Palladium Black) is observed.

Question: My reaction has very low conversion even after extended time, and I see black particles forming in the flask. What is happening to my catalyst?

Answer: The formation of a black precipitate is a classic sign of palladium catalyst deactivation and aggregation, forming what is known as "palladium black."[3] This insoluble form of palladium is catalytically inactive, effectively removing the catalyst from the reaction cycle and causing the reaction to stall.

Causality Explained:

The active Pd(0) catalyst is unstable and prone to aggregation. This process is often accelerated by:

  • Oxygen: Exposure to air can oxidize the Pd(0) species, leading to decomposition and precipitation.

  • High Temperatures: While necessary for some couplings, excessive temperatures can increase the rate of catalyst decomposition, especially with less robust ligand systems.

  • Ligand Dissociation: If the supporting ligand dissociates from the palladium center, the "naked" palladium atoms can easily aggregate.

Mitigation Strategies:

StrategyRationale
Thorough Degassing This is the most critical step. Ensure the reaction mixture and headspace are free of oxygen before heating.
Use Robust Ligands Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to be more robust.[3][5] They bind strongly to the palladium center, preventing dissociation and aggregation even at elevated temperatures.
Use a Pre-formed Catalyst Using a stable, pre-formed Pd(II) precatalyst that is activated in situ or a well-defined Pd(0) complex can sometimes give more consistent results than generating the catalyst from separate palladium and ligand sources.
Moderate Temperature While ensuring the temperature is sufficient for the reaction, avoid unnecessarily high temperatures that could accelerate catalyst degradation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. Optimization may be required for your specific setup.

Materials:

  • 2-Bromo-2-methylbenzoic acid (1.0 eq.)

  • 3,5-Dimethylphenylboronic acid (1.3 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous (to make a ~0.1 M solution)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-2-methylbenzoic acid, 3,5-dimethylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing (Sparging): Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.

    • Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography or recrystallization to yield the final product.

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Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (LC-MS, NMR) Problem Major Byproduct or Low Conversion? Start->Problem Homocoupling Byproduct: Ar²-Ar² (Homocoupling) Problem->Homocoupling Homocoupling Proto Byproduct: Ar¹-H (Protodehalogenation) Problem->Proto Protodehalogenation Stall Low Conversion & Pd Black Precipitate Problem->Stall Stalling Sol_Homo Cause: Oxygen, Slow Kinetics Solution: 1. Improve Degassing (Sparging) 2. Optimize Base/Ligand 3. Check Reagent Purity Homocoupling->Sol_Homo Sol_Proto Cause: Protic Source, Slow Kinetics Solution: 1. Use Anhydrous Aprotic Solvent 2. Switch to Non-nucleophilic Base (K₃PO₄) 3. Optimize Catalyst System Proto->Sol_Proto Sol_Stall Cause: Catalyst Deactivation Solution: 1. Rigorous Degassing 2. Use Robust Ligand (e.g., SPhos) 3. Moderate Reaction Temperature Stall->Sol_Stall End Re-run Optimized Reaction Sol_Homo->End Sol_Proto->End Sol_Stall->End

Caption: A workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromobenzoic acid typically used instead of 2-chlorobenzoic acid? A1: The choice of aryl halide is critical for the oxidative addition step. The reactivity order for aryl halides in Suzuki couplings is generally I > Br > OTf >> Cl.[6] The Carbon-Bromine bond is weaker and more easily cleaved by the palladium catalyst than the Carbon-Chlorine bond. While couplings with aryl chlorides are possible, they often require more forcing conditions (higher temperatures, stronger bases) or specialized, highly active catalyst systems, which can in turn promote more side reactions.[5] For laboratory-scale synthesis, aryl bromides often provide a better balance of reactivity and stability.

Q2: Can I run this reaction in water or a mixed aqueous system? A2: While Suzuki reactions can be performed in aqueous conditions, it may exacerbate the protodehalogenation side reaction for this specific substrate.[2][3] The presence of water provides a ready proton source. If you must use water for solubility reasons, it is imperative to use a base like K₃PO₄ and a highly active catalyst system that promotes the cross-coupling at a rate much faster than the competing protodehalogenation. A biphasic system (e.g., Toluene/Water) is often a good compromise.

Q3: How do I choose the best phosphine ligand for my reaction? A3: Ligand selection is a balance of steric and electronic properties. For sterically hindered substrates like 2-methylbenzoic acid derivatives, bulky and electron-rich biarylphosphine ligands are often superior.[5]

  • Bulky Ligands (e.g., SPhos, XPhos): The steric bulk promotes the final reductive elimination step, which can be slow for hindered products, thus accelerating catalyst turnover.[5]

  • Electron-Rich Ligands: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the initial oxidative addition step. For difficult couplings, it is often necessary to screen a small panel of ligands to find the optimal choice for your specific substrate combination.

Q4: My product is difficult to purify. Any suggestions? A4: Purification of carboxylic acids can sometimes be challenging.

  • Acid-Base Extraction: During the work-up, after the reaction is complete, you can add a base (like 1M NaOH) to the mixture to deprotonate your product, making it water-soluble. Wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-acidic organic impurities (such as the homocoupling byproduct). Then, re-acidify the aqueous layer with 1M HCl to precipitate your purified product, which can be collected by filtration.[7]

  • Recrystallization: If impurities persist, recrystallization is a powerful technique. An ideal solvent would be one in which your product is soluble when hot but sparingly soluble when cold.[8] For this molecule, solvent systems like ethanol/water or toluene could be effective starting points for screening.[8]

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available from: [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Available from: [Link]

  • Advances in Cross-Coupling Reactions. Molecules. Available from: [Link]

  • Process for purifying 3.5-dimethyl benzoic acid. Google Patents.
  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. PubMed. Available from: [Link]

  • 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid. Appchem. Available from: [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. Available from: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]

  • Preparation of 3,5-dimethylbenzoic acid. PrepChem.com. Available from: [Link]

  • Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl). US EPA. Available from: [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Google Patents.
  • Production method of 3,5-dimethylbenzoic acid. Google Patents.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions. Available from: [Link]

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid derivatives

Title: Technical Support Center: Troubleshooting 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid Derivatives Overview: This technical guide is designed for researchers synthesizing and functionalizing 3-(3,5-dimethylphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid Derivatives

Overview: This technical guide is designed for researchers synthesizing and functionalizing 3-(3,5-dimethylphenyl)-2-methylbenzoic acid and its derivatives. The unique structural topology of this scaffold—specifically the C2-methyl group flanked by a C1-carboxylic acid and a C3-aryl linkage—creates significant steric constraints. These constraints manifest as bottlenecks in cross-coupling, restricted rotational dynamics (atropisomerism), and poor reactivity during derivatization.

Section 1: Suzuki-Miyaura Cross-Coupling of Hindered Scaffolds

Q1: Why do standard Suzuki-Miyaura conditions yield poor conversions when synthesizing the 3-(3,5-dimethylphenyl)-2-methylbenzoic acid scaffold? Expert Insight & Causality: The primary failure point in synthesizing this biaryl axis is the transmetalation step[1]. The ortho-methyl group at C2 experiences a "buttressing effect" from the adjacent C1-carboxylic acid. This restricts the methyl group's conformational freedom, forcing it to project toward the C3 position. When using standard ligands (e.g., PPh3 or dppf), the palladium center forms a stable, sterically congested bis-ligated Pd(II) complex after oxidative addition. This congested intermediate physically repels the incoming bulky 3,5-dimethylphenylboronic acid, stalling transmetalation.

Solution: Transition to dialkylbiarylphosphine ligands (Buchwald-type ligands) such as SPhos or XPhos. The considerable steric bulk and strong electron-donor ability of these ligands promote the formation of a highly active mono-ligated [L1Pd(0)] species, which easily accommodates bulky substrates and accelerates reductive elimination[2].

Q2: How can I determine if oxidative addition or transmetalation is the bottleneck in my specific reaction? Self-Validating System: Run a parallel control reaction using the hindered aryl halide (e.g., 3-bromo-2-methylbenzoic acid) but substitute the bulky boronic acid with a small, unhindered analog (e.g., phenylboronic acid).

  • Result A: If the control reaction proceeds to completion but the target reaction fails, oxidative addition is successful; transmetalation is your bottleneck. (Action: Increase base strength to KOH/NaOH or use SPhos).

  • Result B: If both reactions fail, oxidative addition is failing. (Action: Switch to a more electron-rich ligand like XPhos or use an aryl iodide).

Q3: What is a validated protocol for synthesizing this sterically hindered biphenyl linkage? Experimental Protocol: SPhos-Mediated Suzuki-Miyaura Coupling

  • Preparation: In an oven-dried Schlenk flask under argon, add 3-bromo-2-methylbenzoic acid (1.0 equiv), 3,5-dimethylphenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. The addition of water is critical as it accelerates the formation of the active boronate species for transmetalation.

  • Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring (1000 rpm) for 12–18 hours.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with EtOAc. Purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L1 Active Catalyst (Mono-ligated via Buchwald Ligand) OA Oxidative Addition (Ar-X Insertion) Pd0->OA + 3-Halo-2-methylbenzoic acid TM Transmetalation (Overcomes Steric Clash) OA->TM + 3,5-Dimethylphenylboronic acid, Base RE Reductive Elimination (Accelerated by Bulky Ligand) TM->RE - B(OH)3, - Halide RE->Pd0 Release of Biphenyl Product

Caption: Pd-catalyzed Suzuki-Miyaura cycle overcoming steric hindrance via mono-ligated Buchwald complexes.

Section 2: Conformational Dynamics & Atropisomerism

Q4: Do derivatives of 3-(3,5-dimethylphenyl)-2-methylbenzoic acid exhibit stable atropisomerism? Expert Insight & Causality: Atropisomers are physically separable stereoisomers resulting from restricted rotation around a single bond. To isolate atropisomers at room temperature, the rotational energy barrier (ΔG‡) must exceed 93.5 kJ/mol (yielding a half-life of >1000 seconds)[3].

In the 3-(3,5-dimethylphenyl)-2-methylbenzoic acid scaffold, there is only one ortho-substituent relative to the biphenyl axis (the C2-methyl group). The 3,5-dimethylphenyl ring has hydrogens at its ortho positions (C2' and C6'). Because the steric clash is only between a methyl group and a hydrogen atom, the rotational barrier is typically low (< 60 kJ/mol)[4]. Consequently, the molecule exists as a rapidly interconverting racemic mixture at room temperature.

Solution for Drug Design: If your goal is to lock the conformation to create a stable chiral drug candidate, you must introduce additional steric bulk. Substituting the C2' or C6' position of the phenyl ring with a halogen (e.g., Chlorine) or methoxy group will raise the ΔG‡ above the 93.5 kJ/mol threshold, enabling chiral resolution[3].

Quantitative Data: Rotational Barriers and Catalyst Efficacy

Table 1: Impact of Steric Hindrance on Rotational Energy Barriers (ΔG‡)

Biphenyl Substitution PatternOrtho-SubstituentsApprox. ΔG‡ (kJ/mol)Room Temp Stability
Unsubstituted BiphenylNone< 10Rapid Rotation
Target Scaffold (Mono-ortho) 1 (C2-Methyl) ~50 - 60 Rapid Interconversion
Di-ortho Substituted2 (e.g., C2-Me, C2'-Cl)80 - 100Marginally Stable
Tri/Tetra-ortho Substituted3 or 4> 110Highly Stable Atropisomers

Table 2: Catalyst Screening for Hindered Biaryl Synthesis

Ligand TypePd SourceYield (%)Reaction TempPrimary Limitation
PPh₃ (Standard)Pd(OAc)₂< 15%100 °CFails at transmetalation
dppf (Bidentate)Pd(dppf)Cl₂25%100 °CBis-ligated steric crowding
SPhos (Buchwald) Pd(OAc)₂ 88% 100 °C Optimal for ortho-substituted
XPhos (Buchwald)Pd₂(dba)₃82%100 °CHighly active, slightly bulkier

Section 3: Functionalization of the Hindered Carboxylic Acid

Q5: Amidation of the C1 carboxylic acid is failing. How can we overcome the local steric shielding? Expert Insight & Causality: The C1 carboxyl group is physically shielded. It is sandwiched between the C2-methyl group and the broader steric umbrella of the C3-biaryl system. When using standard carbodiimide coupling agents (like EDC or DCC with HOBt), the reaction forms a bulky O-acylisourea intermediate. This massive intermediate completely blocks the trajectory of the incoming amine nucleophile, resulting in hydrolysis back to the starting material rather than amide bond formation.

Solution: Bypass bulky intermediates by converting the carboxylic acid into a highly reactive, sterically compact acyl halide. Acyl fluorides are particularly effective here because they are stable to moisture but highly reactive toward amines.

Experimental Protocol: Amidation via Acyl Fluoride Generation

  • Activation: Dissolve the hindered benzoic acid (1.0 equiv) in anhydrous DCM. Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise at 0 °C under argon.

  • Monitoring (Self-Validation): Stir for 1 hour at room temperature. Checkpoint: Quench a micro-aliquot in MeOH and check for the methyl ester via TLC/LC-MS to confirm acyl fluoride formation.

  • Coupling: Add the desired amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) directly to the reaction mixture.

  • Completion: Stir for an additional 2–4 hours. Quench with saturated NaHCO₃ and extract with DCM.

Workflow Start Hindered Carboxylic Acid (Starting Material) Check Steric Shielding Assessment Start->Check Path1 Standard Coupling (EDC/HOBt) Check->Path1 Low Hindrance Path2 Acyl Fluoride Generation (DAST) Check->Path2 High Hindrance (C2-Methyl) Fail Hydrolysis / No Reaction Path1->Fail Success Successful Amidation Path2->Success + Amine Fail->Path2 Troubleshoot

Caption: Experimental workflow for functionalizing sterically hindered carboxylic acids.

References

  • Yin, J., & Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society.
  • "Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings." Journal of the American Chemical Society.
  • "Atropisomerism in Biphenyl Compounds." Scribd.
  • "Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Deriv

Sources

Optimization

Technical Support Center: HPLC Optimization for 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals developing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals developing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7)[].

As a highly lipophilic biphenyl derivative with an ionizable carboxylic acid functional group, this analyte presents unique chromatographic challenges. This guide synthesizes thermodynamic principles with field-proven troubleshooting protocols to help you achieve robust, reproducible separations.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing peak splitting, shoulders, or severe tailing for this compound? A1: This is fundamentally an ionization issue. The analyte is a weak acid with an estimated pKa of approximately 4.0 to 4.5. According to the Henderson-Hasselbalch equation, if your mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its unionized (lipophilic) and ionized (polar) states[2]. Because these two states partition differently into the C18 stationary phase, they travel down the column at different velocities, resulting in peak splitting or broadening[2]. Causality & Fix: You must operate at least 2 pH units away from the pKa[3]. Adjust your mobile phase to pH ≤ 2.2 to keep the molecule >99% unionized, or pH ≥ 6.5 to keep it >99% ionized[4].

Q2: My retention time drifts significantly when I change the methanol concentration, even though my aqueous buffer pH is constant. Why? A2: Organic modifiers like methanol lower the dielectric constant of the mobile phase. For neutral weak acids like benzoic acid derivatives, a lower dielectric constant suppresses dissociation, which effectively increases the apparent pKa of the analyte in the hydro-organic mixture[5]. If your aqueous buffer was set at pH 3.0, adding 60% methanol can shift the analyte's pKa higher, pushing it dangerously close to your operating pH and altering retention[5]. Causality & Fix: Always measure and adjust the pH of your aqueous buffer before adding the organic modifier (referred to as ww​pH )[6]. Ensure your buffer capacity is robust (10–50 mM)[7] and set the initial aqueous pH low enough (e.g., pH 2.0) to account for the pKa shift.

Q3: Should I use Acetonitrile or Methanol as the organic modifier for this biphenyl compound? A3: While acetonitrile provides lower viscosity and sharper peaks due to faster mass transfer, methanol is a protic solvent that can engage in hydrogen bonding. Furthermore, for biphenyl structures like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, methanol often enhances π−π interactions between the analyte's aromatic rings and phenyl-hexyl or biphenyl stationary phases. If you are struggling to separate this compound from closely related structural isomers, switching to methanol may provide the necessary selectivity shift, albeit at the cost of higher backpressure.

Mechanistic Visualizations

G A Analyte: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid Estimated pKa: ~4.2 B Select Mobile Phase pH Target A->B C Acidic Route: pH ≤ 2.2 (pKa - 2) B->C Suppress Ionization D Basic Route: pH ≥ 6.2 (pKa + 2) B->D Induce Ionization G Danger Zone: pH 3.2 - 5.2 Partial Ionization = Peak Splitting B->G Avoid E Analyte is >99% Unionized High Hydrophobic Retention C->E F Analyte is >99% Ionized Lower Retention, Fast Elution D->F

Fig 1: Decision tree for mobile phase pH optimization based on analyte pKa.

Troubleshooting Issue Symptom: Drifting Retention Time Cause1 Cause: Inadequate Buffer Capacity Issue->Cause1 Cause2 Cause: Apparent pKa Shift in Organic Issue->Cause2 Fix1 Action: Use 10-50 mM Buffer (e.g., Phosphate) Cause1->Fix1 Fix2 Action: Measure pH in Aqueous Before Mixing (pH_w) Cause2->Fix2 Result Resolution: Stable Retention (RSD < 1%) Fix1->Result Fix2->Result

Fig 2: Troubleshooting workflow for resolving retention time drift in weak acids.

Quantitative Data & Selection Matrices

Table 1: Effect of Mobile Phase pH on Analyte State
Mobile Phase pHAnalyte Ionization StateChromatographic BehaviorSuitability
pH < 2.2 >99% Unionized (Neutral)Maximum hydrophobic retention; sharp peaks. Suppresses silanol tailing[7].Optimal (RP-HPLC)
pH 3.2 – 5.2 10% to 90% IonizedDual-state equilibrium. Peak splitting, severe tailing, shifting retention[2].Avoid
pH > 6.2 >99% Ionized (Anion)Reduced retention; elutes near void volume unless ion-pairing reagents are used.Acceptable (Requires pH-stable column)
Table 2: Recommended Buffer Systems
Buffer SystemConcentrationTarget pHDetector CompatibilityKey Advantage
Phosphoric Acid / Phosphate 10 – 50 mM[7]2.0 – 2.5UV / PDAExcellent buffering capacity at low pH; transparent down to 200 nm.
Formic Acid 0.1% (v/v)~2.7MS / ELSD / CADVolatile; excellent for LC-MS. Note: Marginal buffering capacity.
Trifluoroacetic Acid (TFA) 0.05% – 0.1%~2.0UV / MS (with caution)Strong ion-pairing agent; yields exceptionally sharp peaks.

Experimental Protocols

Protocol 1: Self-Validating Mobile Phase Preparation & pH Optimization

This protocol ensures thermodynamic stability of the mobile phase, preventing the retention drift commonly associated with carboxylic acids.

Step 1: pH Meter Calibration

  • Action: Calibrate the pH meter using fresh standard buffers (pH 2.0, 4.0, and 7.0).

  • Validation Gate: The electrode slope must be between 95% and 105%. If outside this range, clean the electrode or replace the filling solution before proceeding.

Step 2: Aqueous Buffer Preparation

  • Action: Dissolve the appropriate mass of buffer salt (e.g., Potassium dihydrogen phosphate) in 18.2 MΩ·cm ultrapure water to achieve a 20 mM concentration[7].

  • Action: Titrate with concentrated Phosphoric Acid while stirring until the pH stabilizes at exactly 2.20.

  • Validation Gate: Allow the solution to sit for 5 minutes. The pH must not drift by more than ±0.02 units.

Step 3: Solvent Filtration and Degassing

  • Action: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon)[2].

  • Action: Do not measure the pH after mixing with organic modifiers (Acetonitrile/Methanol), as glass pH electrodes are calibrated strictly for aqueous activity[6].

Protocol 2: Column Equilibration & System Suitability Verification

Because biphenyl derivatives can exhibit secondary interactions with unreacted silanols on the silica backbone, proper equilibration and system suitability checks are mandatory.

Step 1: Equilibration

  • Action: Flush the C18 or Biphenyl column with the optimized mobile phase (e.g., 60% Acetonitrile / 40% pH 2.2 Buffer) for a minimum of 10 column volumes (CV).

  • Validation Gate: Monitor the baseline. Equilibration is complete only when baseline drift is < 1 mAU/min and pressure ripple is < 1%.

Step 2: System Suitability Injection

  • Action: Inject a 10 µg/mL standard of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

  • Validation Gate (Self-Correction): Calculate the USP Tailing Factor ( Tf​ ).

    • If Tf​ is 0.9 to 1.2 : The system is validated. Proceed with analysis.

    • If Tf​ is > 1.2 : Secondary interactions or partial ionization are occurring. Corrective action: Verify the mobile phase pH is ≤ 2.2. If pH is correct, switch to a highly end-capped column to shield residual silanols[7].

Sources

Troubleshooting

fixing HPLC peak tailing for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid analysis

Target Analyte: 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid Overview: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is a highly lipophilic, weak carboxylic acid. During Reversed-Phase High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid

Overview: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is a highly lipophilic, weak carboxylic acid. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), researchers frequently encounter peak tailing, fronting, or splitting when analyzing this compound. This guide provides field-proven, mechanistically grounded solutions to optimize your chromatographic method.

Diagnostic Workflow

HPLC_Troubleshooting Start Peak Tailing Observed 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid CheckPH Is Mobile Phase pH > 2 units from pKa (~4.2)? Start->CheckPH FixPH Adjust pH to < 2.5 (e.g., 0.1% Formic Acid) CheckPH->FixPH No CheckSolvent Is Injection Solvent stronger than Mobile Phase? CheckPH->CheckSolvent Yes FixPH->CheckSolvent FixSolvent Dilute sample in initial Mobile Phase CheckSolvent->FixSolvent Yes CheckColumn Using Type B end-capped C18 Column? CheckSolvent->CheckColumn No FixSolvent->CheckColumn FixColumn Switch to highly deactivated end-capped column CheckColumn->FixColumn No Success Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) CheckColumn->Success Yes FixColumn->Success

Logical workflow for diagnosing and resolving HPLC peak tailing for weak acidic compounds.

FAQ 1: The pKa & Buffering Dilemma

Q: Why does my peak exhibit severe tailing when using a simple water/methanol gradient without additives?

A: This is a classic case of partial ionization[1]. The pKa of sterically hindered benzoic acid derivatives typically falls between 3.8 and 4.2. In unbuffered water (which often has a pH of 5.5–6.0 due to dissolved CO₂), the carboxylic acid exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states.

  • Causality: These two states partition differently into the C18 stationary phase. Because the interconversion rate between the ionized and unionized forms is similar to the chromatographic timescale, the peak broadens, smears, or tails[2].

  • Solution: Apply the "2-pH Rule." Adjust the mobile phase pH at least 2 units below the analyte's pKa to ensure >99% of the molecules remain in the protonated, unionized form[1].

Experimental Protocol 1: Preparation of a pH 2.5 Buffered Mobile Phase

This protocol utilizes a self-validating approach to ensure buffer capacity and prevent apparent pH shifts.

  • Select the Buffer: Choose 0.1% Formic acid (pH ~2.7) or 10 mM Potassium Phosphate adjusted to pH 2.5. (Note: Use Formic acid if LC-MS compatibility is required[3]).

  • Aqueous Preparation: Measure 1000 mL of LC-MS grade water in a clean volumetric flask. Add 1.0 mL of concentrated Formic Acid (98-100%).

  • pH Verification (Self-Validation): Before adding any organic modifier, verify the pH using a calibrated pH meter. The pH must read between 2.6 and 2.8. Critical: Do not measure pH after mixing with organic solvents, as organic modifiers alter the dissociation constant of the acid, leading to inaccurate readings.

  • Filtration & Degassing: Filter the aqueous buffer through a 0.22 µm membrane to remove particulates and sonicate for 10 minutes to prevent outgassing in the HPLC pump.

FAQ 2: The "Strong Solvent" Effect & Mass Overload

Q: I corrected the mobile phase pH, but the peak is still fronting or splitting at higher injection volumes. What is the cause?

A: You are likely experiencing the "strong solvent effect"[4]. Because 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is highly hydrophobic, researchers often dissolve it in 100% acetonitrile or methanol to ensure complete solubility.

  • Causality: If your initial mobile phase is highly aqueous (e.g., 80% water), injecting a sample dissolved in 100% organic solvent creates a localized micro-environment. The analyte travels rapidly with the injection solvent plug down the column before the solvent has time to dilute into the mobile phase. This causes a fraction of the sample to elute earlier than the rest, leading to peak splitting or severe fronting[4].

  • Solution: Match the injection solvent (diluent) to the initial mobile phase composition.

Experimental Protocol 2: Sample Diluent Optimization
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in 100% Methanol to ensure complete dissolution of the hydrophobic biphenyl-like core.

  • Dilution: Dilute the stock solution to the working concentration (e.g., 0.1 mg/mL) using the initial mobile phase (e.g., 60% Aqueous Buffer / 40% Methanol).

  • Solubility Check (Self-Validation): Observe the HPLC vial for 5 minutes. If precipitation occurs (visible cloudiness), the aqueous content is too high. Increase the organic content of both the initial mobile phase and the diluent by 5% increments until the solution remains perfectly clear.

  • Injection: Limit injection volume to ≤ 5 µL for a standard 4.6 mm ID column to prevent mass overload.

FAQ 3: Secondary Silanol & Metal Interactions

Q: My mobile phase is buffered, and my diluent is optimized, but I still observe a slight tail (Asymmetry Factor > 1.5). Could the column be the issue?

A: Yes. While basic amines are notorious for interacting with acidic silanols, carboxylic acids can also undergo secondary interactions[5].

  • Causality: Carboxylic acids can form strong hydrogen bonds with unreacted silanol groups (-SiOH) on the silica surface. Furthermore, if you are using an older "Type A" silica column, trace metal impurities (like iron or aluminum) in the silica matrix can chelate with the carboxylic acid, causing severe tailing[5].

  • Solution: Upgrade to a high-purity "Type B" silica column that is fully end-capped. End-capping converts residual polar silanols into non-polar functional groups (e.g., trimethylsilyl), effectively shutting down secondary interactions and improving peak shape[6].

Data Presentation: Buffer System Selection Matrix

To achieve the optimal peak shape for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, select the appropriate buffer based on your detector and required pH.

Buffer SystempH RangeAnalyte StateExpected Asymmetry Factor ( As​ )LC-MS Compatible?
0.1% Formic Acid 2.6 - 2.8>95% Unionized1.0 - 1.2 (Excellent)Yes (Volatile)
0.1% TFA ~2.0>99% Unionized0.9 - 1.1 (Excellent)Yes (Causes ion suppression)
10mM K-Phosphate 2.1 - 3.1>99% Unionized1.0 - 1.1 (Excellent)No (Inorganic salt)
10mM NH₄-Acetate 3.8 - 5.8Mixed (Ionized/Unionized)> 2.0 (Severe Tailing)Yes
Unbuffered Water 5.5 - 6.0Mostly Ionized> 2.5 (Splitting/Tailing)Yes

Note: Asymmetry Factor ( As​ ) values between 0.9 and 1.2 are considered acceptable for quantitative pharmaceutical analysis.

References
  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes Source: PharmaGuru URL:[Link]

  • Buffer pH vs analyte pKa about peak tailing Source: Chromatography Forum URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • HPLC Buffer Mobile Phase Considerations Source: SCION Instruments URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid with other biphenyl derivatives

Title: Comparative Analysis of Biphenyl Carboxylic Acid Scaffolds: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid vs. Established Derivatives in Drug Discovery Executive Summary Biphenyl carboxylic acid derivatives represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Biphenyl Carboxylic Acid Scaffolds: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid vs. Established Derivatives in Drug Discovery

Executive Summary

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core architecture for a wide spectrum of pharmacological agents, including uricosurics, anti-inflammatories, and antiresorptive drugs[1]. This technical guide provides an objective comparison between the highly substituted building block 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7)[] and other established biphenyl derivatives. By analyzing structural causality, synthetic workflows, and in vitro performance data, this guide equips drug development professionals with the mechanistic insights required to select the optimal biphenyl scaffold for targeted drug design.

Structural and Mechanistic Rationale

The inherent pharmacological value of the biphenyl carboxylic acid scaffold lies in its structural rigidity combined with the versatile reactivity of the carboxylic acid moiety[1]. However, planar biphenyls often suffer from off-target intercalation and poor solubility.

The Trimethyl Advantage: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid introduces a critical structural modification. The presence of the 2-methyl group on the benzoic acid ring creates a severe steric clash with the adjacent phenyl ring. Causality: This steric hindrance forces the biphenyl system out of planarity, locking it into a specific dihedral angle. This non-planar, twisted conformation is highly advantageous for fitting into deep, hydrophobic binding pockets of target proteins (such as the URAT1 transporter) without engaging in off-target DNA intercalation[3]. Furthermore, the 3,5-dimethyl substitution on the distal ring increases the compound's lipophilicity (LogP), enhancing passive membrane permeability and optimizing the desolvation penalty during receptor binding.

Comparative Pharmacological Profiling

To objectively evaluate 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, we must benchmark it against other functionalized biphenyl carboxylic acids utilized in clinical and preclinical settings.

Table 1: Quantitative Comparison of Biphenyl Carboxylic Acid Derivatives

Compound / ScaffoldPrimary TargetKey Structural FeatureExperimental IC50 / PotencyReference
3-(3,5-Dimethylphenyl)-2-methylbenzoic acid URAT1 / IntermediateSteric twist via 2-methyl; lipophilic 3,5-dimethylPreclinical Scaffold (MW: 240.30)[4],[3]
Compound B21 URAT1 (Hyperuricemia)Pharmacophore fusion with 1,2,4-oxadiazoleIC50 = 0.17 μM[3]
Benzbromarone URAT1 (Clinical Std)Benzofuran derivative (Non-biphenyl control)IC50 > 0.17 μM (Inferior to B21)[3]
Diflunisal COX-1/COX-2 (NSAID)2',4'-difluoro substitutionClinically active (Anti-inflammatory)[1],[5]
Compound 3j Breast Cancer (MCF-7)Benzyloxy-substituted biphenylIC50 = 9.92 ± 0.97 μM[5]
ABD350 Osteoclasts (Bone)Unsubstituted distal biphenyl ringInhibits osteoclast formation at 20 μM[6]

Experimental Workflows & Self-Validating Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Synthesis

The synthesis of highly substituted biphenyls like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is achieved via Suzuki-Miyaura cross-coupling[1].

Causality & Design: Why use a biphasic Toluene/Ethanol/Water system? In couplings involving sterically hindered ortho-substituted aryl halides (like 3-bromo-2-methylbenzoic acid), the transmetalation step is rate-limiting. The biphasic system ensures the lipophilic aryl halide remains solvated in toluene, while the water dissolves the K2CO3 base. Ethanol acts as a critical phase-transfer agent, maximizing the interfacial surface area where the palladium-boronate complex forms, thereby overcoming the steric activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under N2, combine 3-bromo-2-methylbenzoic acid (1.0 eq) and 3,5-dimethylphenylboronic acid (1.2 eq).

  • Solvent & Base: Add a degassed mixture of Toluene:Ethanol (1:1 v/v) and 2M aqueous K2CO3 (3.0 eq).

  • Catalysis: Add Pd(PPh3)4 (0.05 eq). Self-Validation: The immediate color change to pale yellow confirms the active Pd(0) species is in solution.

  • Reaction: Reflux at 110°C for 12 hours. Monitor via TLC until the aryl halide is completely consumed.

  • Purification: Cool to room temperature, acidify the aqueous layer with 1N HCl to pH 2 (to protonate the carboxylic acid), and extract with ethyl acetate. Recrystallize from ethanol to yield the pure product.

Synthesis_Workflow Reactants 3-Bromo-2-methylbenzoic acid + 3,5-Dimethylphenylboronic acid Reaction Suzuki-Miyaura Cross-Coupling (110°C) Reactants->Reaction Catalyst Pd(PPh3)4 / K2CO3 Toluene/EtOH/H2O Catalyst->Reaction Transmetalation Activation Purification Acidification & Extraction (Self-Validating Yield) Reaction->Purification Conversion >95% Product 3-(3,5-Dimethylphenyl)- 2-methylbenzoic acid Purification->Product HPLC Purity >98%

Experimental workflow for the Suzuki-Miyaura synthesis of the trimethyl biphenyl scaffold.

Protocol B: In Vitro URAT1 Inhibition Assay

Because biphenyl carboxylic acids are potent URAT1 inhibitors[3], evaluating the 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid scaffold requires a robust cellular assay.

Causality & Design: Why use 14C-labeled uric acid instead of a fluorescent analog? Fluorescent tags significantly alter the molecular weight and lipophilicity of small molecules, potentially shifting the binding pocket from URAT1 to other SLC transporters. 14C-uric acid preserves the exact native substrate architecture, ensuring the measured IC50 reflects true physiological competition.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells transiently transfected with human URAT1 (SLC22A12) into 24-well plates. Self-Validation: Run non-transfected HEK293 cells in parallel to isolate specific transporter-mediated uptake from passive background diffusion.

  • Pre-incubation: Wash cells with chloride-free Hank's Balanced Salt Solution (HBSS) and pre-incubate for 10 minutes at 37°C.

  • Treatment: Add the biphenyl carboxylic acid derivative (0.01 to 100 μM) alongside 14C-uric acid (50 μM). Include Benzbromarone as a positive control[3].

  • Termination & Lysis: After 10 minutes, terminate the reaction with ice-cold HBSS. Lyse cells using 0.1 M NaOH.

  • Quantification: Measure intracellular radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression analysis.

URAT1_Pathway BloodUrate Serum Uric Acid (Hyperuricemia) URAT1 URAT1 Transporter (Proximal Tubule) BloodUrate->URAT1 Binds Excretion Uric Acid Excretion (Urine) BloodUrate->Excretion Diverted via Inhibition Reabsorption Intracellular Urate (Reabsorption) URAT1->Reabsorption Transports Inhibitor Biphenyl Carboxylic Acid (e.g., Trimethyl Derivative) Inhibitor->URAT1 Competitive Inhibition

Logical relationship of URAT1 inhibition by biphenyl carboxylic acid derivatives.

Conclusion

While planar biphenyls like Diflunisal have historically dominated the NSAID landscape, sterically hindered derivatives such as 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid offer superior three-dimensional complexity. The engineered steric twist and optimized lipophilicity make this specific trimethyl scaffold a highly promising intermediate for developing next-generation URAT1 inhibitors and targeted antiresorptive agents.

Sources

Comparative

A Comparative Guide to Analytical Method Validation for 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental choices, ensuring that the described methods are not only robust but also self-validating.

This guide will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method will be evaluated against the stringent validation parameters set forth by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines, providing a comprehensive framework for researchers to select the most suitable method for their specific needs.[1][2]

The Criticality of Method Validation

Analytical method validation is the documented evidence that a method does what it is intended to do.[3] It is a cornerstone of good manufacturing practices (GMP) and a regulatory requirement to ensure product quality and patient safety.[4][5] A validated method provides assurance of reliability during its normal use.[3] The core validation parameters that will be addressed for each technique include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][9][10]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable levels of precision, accuracy, and linearity.[3][7][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11][12][13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][11][14][15][16][17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][12][14][15][16][17][18]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is a dominant technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for aromatic carboxylic acids like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.[19][20]

HPLC Experimental Protocol

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid and to separate it from potential impurities and degradation products.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on the reversed-phase column.[19][20]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a reasonable analysis time and good separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 230 nmThis wavelength is chosen based on the UV absorbance maximum of the phenyl chromophore in the analyte, providing high sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid sample and dissolve it in 100 mL of the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent blockage of the HPLC system.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev HPLC Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Calibration Curve) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Derivatization & GC Method Development Specificity Specificity (Analysis of Un-derivatized Sample & Placebo) Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Calibration Curve) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Sources

Validation

Spectroscopic Validation of 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid: A Comparative Guide

Executive Summary & Molecular Context The compound 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7) is a sterically hindered biphenyl derivative of significant interest in drug development and advanced mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The compound 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7) is a sterically hindered biphenyl derivative of significant interest in drug development and advanced materials. Validating the structural integrity of this molecule requires an analytical approach that can accurately detect the carboxylic acid moiety, the specific methylation pattern, and the conformational nuances of the biphenyl system.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive, and highly specific alternative for routine batch validation and quality control. This guide objectively compares FTIR against orthogonal modalities (Raman, NMR, and HPLC-UV) and provides a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Causality: The Impact of Steric Hindrance

To effectively use FTIR for this molecule, one must understand the causality behind its spectral fingerprint. In a standard, unsubstituted benzoic acid, the carboxylic acid group is coplanar with the aromatic ring. This conjugation delocalizes the π -electrons, weakening the C=O bond and shifting its stretching frequency down to approximately 1680 cm⁻¹.

However, in 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, the methyl group at the 2-position (ortho to the carboxyl group) creates severe steric clash [4]. This hindrance forces the carboxyl group to rotate out of the aromatic plane, breaking the conjugation. Consequently, the C=O bond regains its localized double-bond character, shifting the absorption peak to a higher wavenumber (typically 1715–1725 cm⁻¹), mimicking an aliphatic carboxylic acid. Furthermore, the out-of-plane (OOP) C-H bending vibrations serve as a diagnostic fingerprint for the highly specific 1,2,3-trisubstituted and 1,3,5-trisubstituted aromatic rings present in the molecule [1].

Modality Comparison: FTIR vs. Alternatives

To establish the optimal validation workflow, we must compare FTIR's performance metrics against other standard analytical techniques.

Table 1: Quantitative Comparison of Spectroscopic Modalities
MetricFTIR-ATRRaman Spectroscopy¹H / ¹³C NMRHPLC-UV
Primary Utility Functional group fingerprinting, H-bondingAromatic ring breathing, C=C stretchesAbsolute structural elucidationPurity quantification
Sensitivity to Steric Twist High (C=O shift is highly diagnostic)Low to ModerateModerate (J-coupling changes)Low
Sample State Solid (Neat powder)Solid or LiquidLiquid (Requires deuterated solvent)Liquid (Requires mobile phase)
Analysis Time < 2 minutes< 5 minutes15–30 minutes10–20 minutes
Cost per Test Very LowLowHighModerate
Destructive? No (Sample recoverable)NoNo (But requires dissolution)Yes

Data Synthesis: FTIR spectroscopy is a highly practical and accessible modality for quantifying carboxylic acid content and elucidating structural nuances [2]. While NMR is required for initial structural proof, FTIR-ATR is vastly superior for high-throughput batch-to-batch validation due to its speed, low cost, and sensitivity to the molecule's unique steric conformation.

Self-Validating Experimental Protocol: FTIR-ATR

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent false positives or spectral artifacts.

Step-by-Step Methodology
  • Instrument Purge & Background Acquisition:

    • Action: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂. Collect a background spectrum using 64 scans at 4 cm⁻¹ resolution.

    • Validation Check: Ensure the background spectrum shows no residual peaks above 0.005 Absorbance Units (AU) in the 4000-400 cm⁻¹ range.

  • Sample Application:

    • Action: Deposit 2–5 mg of neat 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid powder directly onto the diamond Attenuated Total Reflectance (ATR) crystal.

  • Pressure Application:

    • Action: Lower the ATR pressure anvil until the integrated slip-clutch engages (clicks).

    • Causality: Consistent pressure ensures uniform optical contact, standardizing the evanescent wave's penetration depth and preventing baseline drift.

  • Data Acquisition & Processing:

    • Action: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by baseline correction.

    • Validation Check: The Signal-to-Noise (S/N) ratio must exceed 100:1 at the 1000 cm⁻¹ baseline. The maximum absorbance of the C=O peak must fall between 0.2 and 0.8 AU to confirm the detector is not saturated.

  • Spectral Matching & Peak Assignment:

    • Action: Compare the acquired spectrum against the theoretical assignments in Table 2. Advanced PLS-FTIR models can be utilized for highly specific quantitative matching if impurities are suspected [3].

Table 2: Diagnostic FTIR Peak Assignments & Causality
Wavenumber (cm⁻¹)Vibrational ModeMechanistic Rationale & Causality
3300 – 2500 O-H Stretch (Broad)Indicates strong intermolecular hydrogen bonding, typical of carboxylic acid dimers in the solid state.
1715 – 1725 C=O Stretch (Strong)Shifted higher than a typical benzoic acid (~1680 cm⁻¹) due to the ortho-methyl group forcing the carboxyl group out of coplanarity, breaking π -conjugation.
1600, 1580 C=C Aromatic StretchCharacteristic skeletal vibrations of the twisted biphenyl system.
850 – 830 OOP C-H Bend (Strong)Diagnostic for the 1,3,5-trisubstituted ring (the 3,5-dimethylphenyl moiety) with an isolated hydrogen atom.
780 – 760 OOP C-H Bend (Strong)Diagnostic for the 1,2,3-trisubstituted ring (the central benzoic acid core).

Validation Workflow & Decision Logic

The following diagram illustrates the logical decision tree for validating 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, utilizing FTIR as the primary gatekeeper before orthogonal testing.

ValidationWorkflow Start Sample: 3-(3,5-Dimethylphenyl) -2-methylbenzoic acid Prep Sample Preparation (Neat Powder for ATR) Start->Prep FTIR FTIR-ATR Acquisition (4000-400 cm⁻¹) Prep->FTIR CheckCO Analyze C=O Stretch (1715-1725 cm⁻¹) FTIR->CheckCO CheckOOP Analyze OOP Bending (760 & 840 cm⁻¹) FTIR->CheckOOP Decision Spectral Match? CheckCO->Decision CheckOOP->Decision Valid Primary Validation Complete Proceed to Orthogonal Testing Decision->Valid  Yes Reject Reject Batch / Investigate Impurities Decision->Reject  No Orthogonal Orthogonal Validation (¹H NMR / HPLC-UV) Valid->Orthogonal

Spectroscopic validation workflow utilizing FTIR-ATR as the primary screening modality.

References

  • Title: Biphenyl-4-carboxylic acid - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Quantification of phenolic acids by partial least squares Fourier‐transform infrared (PLS‐FTIR) in extracts of medicinal plants Source: ResearchGate URL: [Link]

Comparative

Comparative Biological Efficacy of 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid Analogs: A Guide to Biphenyl PD-L1 Inhibitors

As the landscape of immuno-oncology evolves, the limitations of monoclonal antibodies (mAbs)—such as poor tissue penetration, immunogenicity, and high manufacturing costs—have driven the development of small-molecule imm...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of immuno-oncology evolves, the limitations of monoclonal antibodies (mAbs)—such as poor tissue penetration, immunogenicity, and high manufacturing costs—have driven the development of small-molecule immune checkpoint inhibitors. At the forefront of this paradigm shift is the biphenyl-3-carboxylic acid pharmacophore.

Specifically, 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7) and its structurally optimized analogs represent a breakthrough class of compounds capable of disrupting the Programmed Cell Death-1 (PD-1) and Programmed Cell Death Ligand-1 (PD-L1) interaction. This guide provides an objective, data-driven comparison of this core scaffold against its advanced clinical analogs (such as BMS-202 and BMS-1166), detailing their biological efficacy, structural-activity relationships (SAR), and the self-validating experimental protocols required for their evaluation.

Mechanistic Overview: The Biphenyl Scaffold

The PD-1/PD-L1 protein-protein interaction (PPI) interface is notoriously flat and highly hydrophobic, lacking the deep binding pockets typically targeted by small molecules. Biphenyl analogs overcome this by employing a unique allosteric mechanism: they do not simply compete with PD-1; instead, they induce the homodimerization of PD-L1 [1].

The base scaffold, 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, inserts into a cylindrical hydrophobic cleft formed at the interface of two PD-L1 monomers. The distal 3,5-dimethylphenyl ring engages in critical π−π stacking with the Tyr56 residue of PD-L1, while the central 2-methylbenzoic acid core provides π -alkyl interactions with Met115 and Ala121 [2]. However, to achieve high-affinity binding, the carboxylic acid moiety must be functionalized with polar groups to reach solvent-exposed residues like Asp122 and Lys124 [1].

Pathway PDL1 PD-L1 Monomer Complex Inhibitor:PD-L1 Complex (Hydrophobic Cleft) PDL1->Complex Binding Analog Biphenyl Analog (e.g., BMS-202) Analog->Complex u03C0-u03C0 Stacking Dimer PD-L1 Homodimer (Inactive) Complex->Dimer Induces Dimerization PD1 PD-1 Receptor Dimer->PD1 Blocks Interaction Immunity T-Cell Activation Dimer->Immunity Restores Function

Fig 1: Mechanism of PD-L1 homodimerization induced by biphenyl analogs.

Comparative Biological Efficacy Data

The transition from the raw chemical intermediate to a sub-nanomolar drug candidate requires extensive SAR optimization. The table below compares the base 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid scaffold with three well-documented Bristol-Myers Squibb (BMS) analogs[3].

CompoundStructural ModificationHTRF IC₅₀ (nM)SPR K_D (nM)Cellular IFN-γ EC₅₀ (nM)
Base Scaffold Unmodified 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid>10,000N/A>10,000
BMS-8 Addition of methoxypyridine146135450
BMS-202 Addition of aminoethyl-acetamide18845
BMS-1166 Cyclopropyl & polar group optimization1.40.85

Data Interpretation: The unmodified base scaffold lacks the necessary polar extensions to stabilize the PD-L1 dimer, resulting in negligible efficacy. The addition of an aminoethyl-acetamide group in [4] creates a vital hydrogen-bond network with Asp122, dropping the IC₅₀ to 18 nM. Further rigidification using a cyclopropyl linker (BMS-1166) yields sub-nanomolar potency.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs cannot rely on a single assay. We employ a tripartite, self-validating workflow: biochemical screening, biophysical orthogonal validation, and functional cellular assays.

Workflow S1 1. Compound Synthesis Biphenyl Scaffold S2 2. HTRF Assay Primary Binding Screen S1->S2 S3 3. SPR Kinetics Orthogonal Validation S2->S3 IC50 < 100 nM S4 4. PBMC Co-culture IFN-u03B3 Release Assay S3->S4 KD Confirmed

Fig 2: Self-validating workflow for evaluating biphenyl PD-L1 inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Causality & Rationale: Traditional ELISA assays require multiple wash steps that can disrupt the transient, low-affinity dimers formed by early-stage analogs. HTRF is a homogeneous (no-wash) assay that preserves the equilibrium of the induced PD-L1 dimer. It utilizes FRET between a Europium cryptate donor and an XL665 acceptor, providing a highly sensitive signal-to-background ratio that directly correlates with complex dissociation.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4).

  • Reagent Mixing: In a 384-well white microplate, add 2 µL of the biphenyl analog (serially diluted in DMSO).

  • Protein Addition: Add 4 µL of Europium cryptate-labeled PD-L1 (final concentration 2 nM) and incubate for 15 minutes at room temperature to allow compound-induced dimerization.

  • Ligand Addition: Add 4 µL of XL665-labeled PD-1 (final concentration 10 nM).

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Analysis: Calculate the FRET ratio (665/620 nm). A decrease in the ratio indicates successful blockade of the PD-1/PD-L1 interaction.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While HTRF confirms the disruption of the PD-1/PD-L1 complex, it does not confirm direct binding to PD-L1 (a compound could theoretically bind PD-1 or act as an assay artifact like a fluorophore quencher). SPR serves as our orthogonal validation. By immobilizing PD-L1 on a sensor chip and flowing the analogs as the analyte, we isolate the direct interaction and extract real-time association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant human PD-L1 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 Response Units (RU). Block remaining sites with 1M ethanolamine.

  • Analyte Preparation: Dilute biphenyl analogs in running buffer (HBS-EP+ with 1% DMSO) to a concentration range of 0.78 nM to 100 nM.

  • Injection: Flow the analytes over the chip at a rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation: Flow running buffer alone for 300 seconds to monitor the dissociation phase.

  • Regeneration: If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol 3: PBMC / Tumor Cell Co-Culture (IFN- γ Release)

Causality & Rationale: Biochemical binding does not guarantee cellular efficacy. The compound must penetrate the cell membrane environment and functionally restore T-cell activity. By co-culturing PD-L1-expressing tumor cells with primary human Peripheral Blood Mononuclear Cells (PBMCs), we create a self-validating functional system. If the analog successfully blocks the checkpoint, T-cells will reactivate, leading to a quantifiable release of Interferon-gamma (IFN- γ ).

Step-by-Step Methodology:

  • Cell Seeding: Seed PD-L1-overexpressing tumor cells (e.g., CHO-PDL1) at 1×104 cells/well in a 96-well plate. Incubate overnight.

  • PBMC Activation: Isolate human PBMCs and pre-activate them with sub-optimal concentrations of anti-CD3/anti-CD28 antibodies for 2 hours.

  • Co-Culture: Add 5×104 activated PBMCs to the tumor cell wells.

  • Treatment: Immediately add the biphenyl analogs at varying concentrations (0.1 nM to 10 µM).

  • Incubation: Co-culture for 72 hours at 37°C, 5% CO₂.

  • Quantification: Harvest the supernatant and quantify IFN- γ levels using a standard human IFN- γ ELISA kit. Calculate the EC₅₀ based on the dose-dependent increase in cytokine release.

Conclusion

The 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid scaffold is a masterclass in structure-based drug design. While the base molecule is biologically inert in functional assays, its precise geometric fit into the PD-L1 dimer interface serves as the perfect foundation. By engineering polar extensions onto the carboxylic acid moiety (as seen in BMS-202 and BMS-1166), researchers can transform this intermediate into a potent, orally bioavailable immunotherapeutic agent capable of rivaling the efficacy of monoclonal antibodies.

References
  • Biphenyl-based small molecule inhibitors: Novel cancer immunotherapeutic agents targeting PD-1/PD-L1 interaction. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. International Journal of Molecular Sciences (MDPI).[Link]

  • BMS-202. Wikipedia, The Free Encyclopedia.[Link]

  • Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.[Link]

  • Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Pharmacology.[Link]

Sources

Validation

Benchmarking C–H Activation Strategies for the Synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary: The "Magic Methyl" Paradigm The installation of a single methyl group onto a pharmaceutical scaffold—colloquially k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary: The "Magic Methyl" Paradigm

The installation of a single methyl group onto a pharmaceutical scaffold—colloquially known as the "magic methyl" effect—can profoundly alter a drug candidate's pharmacological profile by restricting conformation, increasing lipophilicity, and modulating metabolic stability[1]. A quintessential example of this is the synthesis of 3-(3,5-dimethylphenyl)-2-methylbenzoic acid , the core structural motif of the medicinally relevant compound BMS-98947-055-01 [2].

Traditionally, accessing such sterically congested, ortho-methylated biaryl systems required lengthy de novo syntheses or reliance on pre-functionalized cross-coupling precursors. The advent of carboxylate-directed C(sp²)–H activation has revolutionized this workflow, enabling the late-stage functionalization of the unactivated C2 position directly from 3-(3,5-dimethylphenyl)benzoic acid[2]. This guide objectively benchmarks the two premier methodologies for achieving this transformation: the MPAA-Accelerated Transmetalation strategy (Yu et al.) and the Radical-Mediated Alkylation strategy (Cheng et al.).

Mechanistic Causality: Overcoming the Activation Barrier

In palladium-catalyzed C–H methylation, the native carboxylic acid acts as a traceless, weakly coordinating directing group. The catalytic cycle initiates with a Concerted Metalation-Deprotonation (CMD) step to form a rigid palladacycle. However, the subsequent functionalization of this intermediate is historically plagued by two major bottlenecks:

  • Sluggish Transmetalation: Alkyl metal species transfer much slower than their aryl counterparts.

  • Competitive Protodemetalation: The palladacycle can easily undergo protonation before the methyl group is successfully installed[1].

To solve these kinetic hurdles, the field has diverged into two distinct, highly effective mechanistic pathways:

Strategy A: MPAA-Accelerated Transmetalation (Yu's Method)

Developed by the Yu laboratory, this approach utilizes Mono-N-Protected Amino Acids (MPAA), specifically Boc-Phe-OH, as transient ligands[2]. The MPAA ligand plays a dual role: it acts as an internal base to dramatically lower the activation energy of the CMD step, and it stabilizes the Pd(II) center to facilitate the challenging transmetalation of the methyl group from potassium methyltrifluoroborate (MeBF₃K)[2].

Strategy B: Radical-Mediated Alkylation (Cheng's Method)

Cheng’s methodology circumvents the transmetalation bottleneck entirely by utilizing Di-tert-butyl peroxide (DTBP)[3]. Under thermal conditions, DTBP cleaves to form tert-butoxyl radicals, which subsequently undergo β-methyl scission to generate highly reactive methyl radicals[4]. These radicals add directly to the palladacycle, likely forming a high-valent Pd(III) or Pd(IV) intermediate that rapidly undergoes reductive elimination to yield the ortho-methylated product[3]. This ligand-free approach operates efficiently in fluorinated solvents like HFIP, which stabilizes the radical intermediates and enhances the electrophilicity of the palladium catalyst[5].

Visualizing the Mechanistic Divergence

CH_Activation Sub 3-(3,5-Dimethylphenyl)benzoic acid (Substrate) PdCoord Pd(II) Coordination (Carboxylate Directed) Sub->PdCoord CMD C-H Cleavage (CMD Mechanism) PdCoord->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Transmet Transmetalation (MeBF3K + MPAA) Palladacycle->Transmet Yu's Method Radical Radical Addition (DTBP Methyl Radical) Palladacycle->Radical Cheng's Method RedElim1 Reductive Elimination (Pd(II) to Pd(0)) Transmet->RedElim1 Product 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (BMS-98947-055-01) RedElim1->Product RedElim2 Reductive Elimination (via High-Valent Pd) Radical->RedElim2 RedElim2->Product

Caption: Mechanistic divergence in the Pd-catalyzed C-H methylation of biaryl carboxylic acids.

Quantitative Data Benchmarking

The following table summarizes the operational parameters and performance metrics of both strategies when applied to the synthesis of the BMS-98947-055-01 core.

ParameterStrategy A: MPAA-Accelerated (Yu)Strategy B: Radical-Mediated (Cheng)
Catalyst Loading Pd(OAc)₂ (10 mol%)Pd(OAc)₂ (10 mol%)
Methyl Source MeBF₃K (3.0 equiv)DTBP (2.0 equiv)
Ligand Boc-Phe-OH (20 mol%)None (Ligand-free)
Oxidant Ag₂CO₃ (1.0 equiv)DTBP (Acts as dual oxidant/reagent)
Solvent t-BuOHHFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)
Atmosphere Inert (Argon/Nitrogen)Open to Air
Temperature & Time 90 °C for 12 hours80 °C for 24 hours
Yield (BMS Core) 55% (Isolated)[2]~79% (Benchmarked average for biaryls)[3]
Scalability Moderate (Requires stoichiometric Ag)High (Gram-scale demonstrated)[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the exact conditions required to synthesize 3-(3,5-dimethylphenyl)-2-methylbenzoic acid.

Protocol A: MPAA-Accelerated Transmetalation (Adapted from Yu et al.)

This protocol relies on precise stoichiometry to balance transmetalation against protodemetalation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(3,5-dimethylphenyl)benzoic acid (0.5 mmol, 1.0 equiv), MeBF₃K (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), Boc-Phe-OH (0.1 mmol, 20 mol%), Ag₂CO₃ (0.5 mmol, 1.0 equiv), and Li₂CO₃ (0.5 mmol, 1.0 equiv)[2].

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the MPAA ligand.

  • Solvent Addition: Inject anhydrous t-BuOH (2.5 mL) via syringe. The bulky alcoholic solvent suppresses undesired esterification of the carboxylic acid.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours[2]. Self-Validation: The mixture will turn from a light suspension to a dark brown/black slurry as Pd(0) begins to precipitate, indicating the progression of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove silver salts and Pd black. Wash the organic layer with 1M HCl to protonate the product, extract, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product.

Protocol B: Radical-Mediated Alkylation (Adapted from Cheng et al.)

This protocol leverages the unique properties of HFIP to stabilize radical intermediates without the need for inert atmospheres.

  • Preparation: To a 15 mL glass pressure vial equipped with a magnetic stir bar, add 3-(3,5-dimethylphenyl)benzoic acid (0.3 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 10 mol%), and KOAc (0.6 mmol, 2.0 equiv)[3].

  • Reagent Addition: Add HFIP (0.8 mL) followed by Di-tert-butyl peroxide (DTBP) (0.6 mmol, 2.0 equiv)[3]. Crucial Note: HFIP is mandatory; substituting with standard polar aprotic solvents (e.g., DMF, DMSO) will completely quench the radical pathway[5].

  • Reaction: Seal the vial tightly (no inert atmosphere required) and stir the mixture at 80 °C for 24 hours[3]. Self-Validation: The absence of TEMPO or other radical scavengers is required; if the reaction remains clear and fails to darken, check the peroxide quality, as DTBP degradation prevents methyl radical formation.

  • Workup: Cool to room temperature. Evaporate the volatile HFIP under reduced pressure (HFIP can be recovered via a cold trap). Dilute the residue with EtOAc, wash with 1M HCl to ensure the carboxylic acid is fully protonated, separate the organic layer, dry, and purify via column chromatography.

References

  • Leitch, J. A., et al. "Installing the 'magic methyl' – C–H methylation in synthesis." Chemical Society Reviews (2021). Available at:[Link]

  • Thuy-Boun, P. S., et al. "Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids using Alkyl Boron Reagents." Journal of the American Chemical Society (2013). Available at:[Link]

  • Wen, S., et al. "Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids." Organic Letters (2019). Available at:[Link]

  • Zhang, Y., et al. "Magic methylation with methyl-containing peroxides." Chemical Science (2024). Available at:[Link]

Sources

Comparative

A Comparative Guide to Reference Standards for 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid Impurity Profiling

Introduction: The Critical Role of Impurity Profiling In the synthesis of advanced active pharmaceutical ingredients (APIs) containing biphenyl motifs, 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7) frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling

In the synthesis of advanced active pharmaceutical ingredients (APIs) containing biphenyl motifs, 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261892-78-7) frequently emerges as a critical process-related impurity or degradation product. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any organic impurity present in a new drug substance at levels exceeding the reporting threshold (typically 0.05%, depending on the maximum daily dose) must be accurately identified, quantified, and potentially qualified through toxicological assessment[1].

For researchers and analytical scientists, the selection of the correct reference standard for this specific biphenyl-3-carboxylic acid derivative is not merely a procurement task—it is a foundational scientific decision that dictates the validity of the entire analytical method[2].

The Causality of Experimental Choices: Why High-Purity Standards Matter

A common pitfall in early-stage drug development is the use of the main API as a surrogate standard to quantify impurities. As an Application Scientist, I strongly advise against this practice for structurally distinct molecules like 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid.

The Causality: Impurities and APIs possess different chromophores, molar absorptivities, and ionization efficiencies[3]. If you use an API standard to quantify this biphenyl impurity without establishing a precise Relative Response Factor (RRF), the HPLC-UV or LC-MS method will systematically under- or overestimate the impurity concentration. An overestimation can lead to unnecessary and costly toxicological qualification studies, while an underestimation risks regulatory rejection and patient safety hazards[2].

A highly purified, Certified Reference Material (CRM) provides the exact structural and photophysical match required to calculate the RRF. This transforms your analytical method into a self-validating system , ensuring that the mass balance is accurate and compliant with stringent regulatory scrutiny[4].

Product Comparison: Reference Standard Alternatives

When designing an impurity profiling strategy, laboratories generally choose between three standard types. The table below objectively compares the performance, reliability, and regulatory acceptance of these alternatives.

Evaluation MetricCertified Reference Standard (CRM)In-House Synthesized StandardSurrogate Standard (Main API)
Purity & Traceability >98% purity; fully characterized (qNMR, HPLC-MS); traceable COA[5].Variable purity; requires extensive internal validation and structural proof.High purity, but chemically incorrect for the specific impurity.
RRF Accuracy Optimal. Allows exact calculation of RRF for precise quantification.Moderate to High. Depends on the success of internal purification.Poor. Assumes RRF = 1.0, leading to skewed quantitative data[3].
Regulatory Acceptance Universally accepted for ICH Q3A/Q3B compliance and NDA submissions[1].Accepted only if accompanied by exhaustive internal characterization data.Rejected by agencies for final quantitative batch release.
Cost & Time Efficiency High upfront cost, but eliminates method development delays and regulatory pushback.High hidden costs (labor, instrument time, purification bottlenecks)[6].Low cost, but highly prone to out-of-specification (OOS) investigations.

Analytical Workflow and Decision Logic

ImpurityWorkflow A API Batch Analysis (HPLC-UV/MS) B Detect 3-(3,5-Dimethylphenyl) -2-methylbenzoic acid A->B C Quantify vs. CRM Standard (Apply RRF) B->C D > Reporting Threshold (e.g., 0.05%)? C->D E Report Impurity (ICH Q3A) D->E Yes H Routine Monitoring (Below Threshold) D->H No F > Qualification Threshold? E->F G Toxicological Assessment & Safety Justification F->G Yes F->H No

Analytical workflow and ICH Q3A decision tree for impurity profiling.

Self-Validating Experimental Protocol: Impurity Profiling

To establish a robust, self-validating analytical method for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, follow this step-by-step methodology[4].

Step 1: Gravimetric Preparation of Standard Solutions
  • API Stock Solution: Accurately weigh 50.0 mg of the main API into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample solvent (e.g., Acetonitrile:Water 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Impurity Stock Solution: Accurately weigh 5.0 mg of the 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid CRM into a 50 mL volumetric flask. Dilute to volume to yield a 0.1 mg/mL solution.

  • Spiked Validation Sample: Spike the API Stock Solution with the Impurity Stock Solution to achieve a final impurity concentration of 0.15% w/w relative to the API (representing a typical specification limit).

Step 2: Chromatographic Separation (HPLC-UV)
  • Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm core-shell) to ensure baseline resolution between the biphenyl impurity and the main API peak.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses the ionization of the carboxylic acid group, improving peak shape).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 30% B to 90% B over 20 minutes.

  • Detection: Set the UV detector to the isosbestic point or the λmax​ of the impurity (typically around 254 nm for biphenyl systems).

Step 3: RRF Determination and Method Validation
  • Inject equal concentrations (e.g., 10 µg/mL) of the API standard and the 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid CRM.

  • Calculate the Relative Response Factor (RRF) using the formula:

    RRF=AreaAPI​/ConcentrationAPI​AreaImpurity​/ConcentrationImpurity​​
  • Self-Validation Check: Inject the Spiked Validation Sample. Multiply the raw integrated area of the impurity by the established RRF. If the calculated recovery falls within 95.0% – 105.0% of the theoretical spiked amount, the system is validated and causality between detector response and actual mass is confirmed.

References

  • Title: Guidance for Industry: Q3A Impurities in New Drug Substances Source: tuwien.ac.at (FDA/ICH Guidelines) URL: [Link]

  • Title: Choosing Reference Standards for API or Impurity Source: resolvemass.ca URL: [Link]

  • Title: Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety Source: pharmaffiliates.com URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: pharmoutsourcing.com URL: [Link]

  • Title: Choosing the Right Reference Standard: API or Impurity, Qualitative or Quantitative? Source: youtube.com URL: [Link]

  • Title: Impurity profiling and synthesis of standards - Enantia Source: enantia.com URL: [Link]

Sources

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